PI3K-IN-50
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H25F4N5O3 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[[(1R)-1-[6-fluoro-3-methyl-4-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazolin-8-yl]ethyl]amino]benzoic acid |
InChI |
InChI=1S/C24H25F4N5O3/c1-14(29-19-6-4-3-5-16(19)22(35)36)17-11-15(25)12-18-20(17)30-23(31(2)21(18)34)33-9-7-32(8-10-33)13-24(26,27)28/h3-6,11-12,14,29H,7-10,13H2,1-2H3,(H,35,36)/t14-/m1/s1 |
InChI Key |
ZKRCARIVJPXKRW-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Pan-PI3K Inhibitors: A Technical Guide Focused on Buparlisib (BKM120)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the mechanism of action of pan-Phosphoinositide 3-kinase (PI3K) inhibitors, with a specific focus on the well-characterized compound, Buparlisib (BKM120). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4]
Core Mechanism of Action
Buparlisib is a potent, orally bioavailable pan-class I PI3K inhibitor. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K isoforms (α, β, γ, and δ), thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT/mTOR signaling cascade ultimately results in the inhibition of tumor cell growth and induction of apoptosis.[6][7]
Quantitative Inhibitory Activity of Buparlisib
The following table summarizes the in vitro inhibitory activity of Buparlisib against various Class I PI3K isoforms and other related kinases.
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 52 | Kinase Assay |
| PI3Kβ | 166 | Kinase Assay |
| PI3Kγ | 259 | Kinase Assay |
| PI3Kδ | 116 | Kinase Assay |
| mTOR | >1000 | Kinase Assay |
| DNA-PK | 103 | Kinase Assay |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Signaling Pathway Inhibition
The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention by Buparlisib.
Caption: PI3K/AKT/mTOR signaling pathway and Buparlisib's point of inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors like Buparlisib are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Buparlisib against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radiometric detection or cold ATP for ADP-Glo™ assay)
-
Buparlisib (serial dilutions)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiometric assay
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of Buparlisib in kinase buffer.
-
In a 96-well plate, add the PI3K enzyme, PIP2 substrate, and Buparlisib solution.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each Buparlisib concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of Buparlisib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Buparlisib (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of Buparlisib. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of PI3K Pathway Phosphorylation
Objective: To confirm the inhibition of PI3K signaling in cells by measuring the phosphorylation status of downstream effectors.
Materials:
-
Cancer cell lines
-
Buparlisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of Buparlisib for a specified time (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of target proteins relative to total protein and loading control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical characterization of a PI3K inhibitor.
Caption: A typical experimental workflow for characterizing a PI3K inhibitor.
This guide provides a foundational understanding of the mechanism of action for pan-PI3K inhibitors like Buparlisib, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers in the design and interpretation of studies related to PI3K pathway inhibition.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to PI3K-IN-50: A Potent Phosphoinositide 3-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of PI3K-IN-50, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document details the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound. Furthermore, it outlines established experimental protocols for the evaluation of PI3K inhibitors, providing a framework for preclinical assessment.
Chemical Structure and Properties of this compound
This compound is a small molecule inhibitor of phosphoinositide 3-kinase. While a definitive IUPAC name and SMILES string are not publicly available, its fundamental chemical properties have been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3023536-43-5 | [1] |
| Molecular Formula | C₂₄H₂₅F₄N₅O₃ | [1] |
| Molecular Weight | 507.48 g/mol | [1] |
The PI3K Signaling Pathway and Mechanism of Inhibition
The PI3K signaling pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.
Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the regulation of various cellular functions. Key downstream effects include the promotion of cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, caspases), stimulation of cell proliferation and growth through the activation of the mTOR pathway, and regulation of metabolism.
This compound, as a PI3K inhibitor, is designed to bind to the PI3K enzyme, likely at the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the suppression of the entire downstream signaling cascade, ultimately inhibiting the cellular processes that are aberrantly activated in cancer.
References
An In-depth Technical Guide to the Target Specificity and Selectivity of Pictilisib (GDC-0941)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of Pictilisib (GDC-0941), a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Introduction to Pictilisib (GDC-0941)
Pictilisib, also known as GDC-0941, is a small molecule inhibitor that targets the PI3K signaling pathway, which is frequently dysregulated in various human cancers, playing a crucial role in cell growth, survival, and proliferation.[1][2] Pictilisib is a pan-class I PI3K inhibitor, targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ).[2][3] It exerts its inhibitory effect by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent activation of downstream signaling cascades, most notably the AKT/mTOR pathway.[2]
Target Specificity and Selectivity Profile
The inhibitory activity of Pictilisib has been characterized against the class I PI3K isoforms and other related kinases. The compound demonstrates high potency against PI3Kα and PI3Kδ isoforms, with slightly reduced activity against PI3Kβ and PI3Kγ.[4][5][6][7][8][9]
Table 1: Biochemical Potency of Pictilisib (GDC-0941) against Class I PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kα (p110α) | 3[4][5][6][7][8][9] |
| PI3Kβ (p110β) | 33[4][5][6][7][8][9] |
| PI3Kδ (p110δ) | 3[4][5][6][7][8][9] |
| PI3Kγ (p110γ) | 75[4][5][6][7][8][9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Beyond the class I PI3K isoforms, the selectivity of Pictilisib has been assessed against other kinases, including members of the broader PI3K-like kinase (PIKK) family, such as mTOR and DNA-PK.
Table 2: Selectivity Profile of Pictilisib (GDC-0941) against Other Kinases
| Target | IC50 / Ki (nM) |
| mTOR | 580 (Ki)[4][8][9] |
| DNA-PK | 1230 (IC50)[4][8][9] |
Ki (inhibition constant) is another measure of inhibitor potency.
Cellular Activity
Pictilisib has demonstrated potent inhibition of the PI3K pathway in various cancer cell lines, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis.[5][10] The cellular potency is often assessed by measuring the inhibition of AKT phosphorylation (a key downstream effector of PI3K) and by determining the concentration required to inhibit cell growth (GI50) or viability (IC50).
Table 3: Cellular Activity of Pictilisib (GDC-0941) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50/GI50 (nM) |
| U87MG | Glioblastoma | 950[5] |
| A2780 | Ovarian | 140[4][5] |
| PC3 | Prostate | 280[5] |
| MDA-MB-361 | Breast | 720[5] |
| HCT116 | Colorectal | 1081 (GI50)[5][6] |
| DLD1 | Colorectal | 1070 (GI50)[5][6] |
| HT29 | Colorectal | 157 (GI50)[5][6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the target specificity and selectivity of Pictilisib.
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Principle: The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate by the kinase.
-
Protocol:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ) are expressed and purified, often as GST-fusion proteins.[6]
-
The inhibitor, Pictilisib, is serially diluted in DMSO.[5][6]
-
The kinase reaction is set up in a buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT) containing the kinase, the inhibitor, a lipid substrate (e.g., PIP2), and a mixture of unlabeled ATP and [γ-³³P]-ATP.[5][6]
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).[5][6]
-
The reaction is terminated, and the radiolabeled product is captured, for instance, on yttrium silicate SPA beads.[5][6]
-
The amount of incorporated radioactivity is measured using a scintillation counter.[6]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[6]
-
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of Pictilisib or vehicle control (DMSO).[6]
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours).[6]
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luciferase reaction.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated control, and IC50 or GI50 values are determined using a dose-response curve fit.
-
This technique is used to assess the inhibition of downstream signaling from PI3K in a cellular context.
-
Principle: Western blotting uses antibodies to detect specific proteins (in this case, phosphorylated AKT) that have been separated by size.
-
Protocol:
-
Cells are treated with Pictilisib at various concentrations for a defined period.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and a primary antibody for total AKT (as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The band intensities are quantified to determine the extent of p-AKT inhibition.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and a typical experimental workflow are provided below.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cellagentech.com [cellagentech.com]
- 9. adooq.com [adooq.com]
- 10. aktpathway.com [aktpathway.com]
Technical Whitepaper: Characterization of PI3K Inhibitor Binding Affinity and Pathway Engagement
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "PI3K-IN-50" was not found in available scientific literature. This guide has been prepared using the well-characterized pan-PI3K inhibitor, Buparlisib (BKM120) , as a representative example to illustrate the required data presentation, experimental protocols, and pathway visualization.
Introduction to the PI3K Family and Buparlisib
The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making PI3K enzymes a prime target for therapeutic intervention.[3][4][5] Class I PI3Ks, which are heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit, are the most implicated in cancer.[6] This class includes four isoforms: p110α, p110β, p110δ, and p110γ.[6] While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells.[7][8]
Buparlisib (NVP-BKM120) is a potent, orally bioavailable pan-PI3K inhibitor that targets all four Class I isoforms.[4] Understanding its binding affinity across these isoforms is crucial for interpreting its biological effects and predicting its therapeutic window and potential side effects.
Binding Affinity of Buparlisib to PI3K Isoforms
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Buparlisib against the four Class I PI3K isoforms are summarized below.
| PI3K Isoform | Inhibitor | IC50 (nM) |
| p110α (alpha) | Buparlisib (BKM120) | 52 |
| p110β (beta) | Buparlisib (BKM120) | 166 |
| p110δ (delta) | Buparlisib (BKM120) | 116 |
| p110γ (gamma) | Buparlisib (BKM120) | 262 |
| Data sourced from a study on PI3K inhibitors in cancer.[4] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[6][9] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[9][10] This co-localization facilitates the phosphorylation and full activation of AKT.[9] Activated AKT then proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of critical cellular functions like cell survival, proliferation, and growth.[1] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[3][9]
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Protocol: In Vitro PI3K Kinase Activity/Inhibitor Assay
Determining the IC50 values of an inhibitor requires a robust and reproducible enzymatic assay. A common method is a competitive assay that measures the production of PIP3.[11] Below is a generalized protocol based on commercially available ELISA and luminescence-based kits.[11][12][13]
Objective: To measure the extent of inhibition of a specific PI3K isoform's kinase activity by a test compound (e.g., Buparlisib).
Principle: The assay quantifies the amount of PIP3 produced by a PI3K enzyme. In the presence of an inhibitor, PIP3 production is reduced. This is often detected by a PIP3-binding protein linked to a reporter system (e.g., HRP for colorimetric detection or a luciferase for luminescence).[11][12]
Materials:
-
Recombinant human PI3K isoforms (p110α, β, δ, γ)
-
Substrate: PIP2
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., Buparlisib) at various concentrations
-
PIP3 detector protein (e.g., GRP1-GST)
-
Detection reagent (e.g., Streptavidin-HRP or ADP-Glo™ reagents)
-
Glutathione-coated or other appropriate microplate
-
Stop solution
-
Plate reader (colorimetric or luminometric)
Methodology:
-
Pre-incubation: The PI3K enzyme is pre-incubated with the test inhibitor (or vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the lipid substrate (PIP2) and ATP.
-
Kinase Reaction: The plate is incubated for a specific time (e.g., 1 hour) at room temperature to allow the enzyme to phosphorylate PIP2 into PIP3.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).
-
Detection:
-
The reaction mixture is transferred to a detection plate (e.g., glutathione-coated plate to capture a GST-tagged PIP3 detector).
-
A PIP3-binding protein is added, which binds to the newly generated PIP3.
-
A secondary detection reagent (e.g., Streptavidin-HRP or luciferase substrate) is added.
-
-
Signal Quantification: The plate is read using a microplate reader. The signal is inversely proportional to the PI3K kinase activity; a lower signal indicates higher enzyme activity (more inhibition of the detector binding) and thus a more potent inhibitor at that concentration.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. An IC50 value is then calculated from the resulting dose-response curve.
Caption: Workflow for an in vitro PI3K kinase inhibition assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. promega.es [promega.es]
- 13. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
An In-depth Technical Guide to the Effects of PI3K Inhibition on the PI3K/AKT/mTOR Pathway: A Case Study with LY294002
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway and the effects of its inhibition. Due to the lack of specific public information on a compound named "PI3K-IN-50," this document will utilize the well-characterized, first-generation PI3K inhibitor, LY294002 , as a representative agent to illustrate the core principles of PI3K pathway modulation. The data and protocols presented herein are synthesized from established research to provide a practical resource for laboratory and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). Recruited to the membrane, AKT is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Once activated, AKT proceeds to phosphorylate a wide array of downstream substrates, leading to:
-
Promotion of cell survival: by inhibiting pro-apoptotic proteins like BAD and activating anti-apoptotic factors like NF-κB.
-
Stimulation of cell growth and proliferation: primarily through the activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Regulation of metabolism: by influencing glucose uptake and utilization.
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade.
Mechanism of Action of LY294002
LY294002 is a synthetic, cell-permeable morpholino-based compound that acts as a potent and reversible inhibitor of PI3K.[1][2] Its mechanism of action involves competing with ATP for binding to the catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3.[1] Although it was one of the first synthetic PI3K inhibitors and has been instrumental in elucidating the pathway, it is considered a broad-spectrum inhibitor, affecting multiple Class I PI3K isoforms.[3][4] It is also known to inhibit other kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2), particularly at higher concentrations.[3][5]
Quantitative Data for LY294002
The inhibitory activity of LY294002 has been quantified against various kinases. The following tables summarize its half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).
Table 1: Inhibitory Activity of LY294002 against PI3K Isoforms
| Target | IC50 (µM) | Reference |
| PI3Kα (p110α) | 0.5 | [3][4] |
| PI3Kβ (p110β) | 0.97 | [3][4] |
| PI3Kδ (p110δ) | 0.57 | [3][4] |
Table 2: Off-Target Inhibitory Activity of LY294002
| Target | IC50 (µM) | Reference |
| DNA-PK | 1.4 | [4] |
| mTOR | 2.5 | [3] |
| Casein Kinase 2 (CK2) | 0.098 | [3][4] |
| PI3-Kinase (from HeLa cells) | Ki = 6 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PI3K inhibitors like LY294002.
This assay directly measures the enzymatic activity of PI3K and its inhibition by a test compound.
Principle: Purified, recombinant PI3K enzyme is incubated with its lipid substrate, PIP2, and radiolabeled ATP ([-³²P]ATP). The amount of radioactive phosphate incorporated into the lipid product (PIP3) is quantified as a measure of kinase activity.
Materials:
-
Purified recombinant PI3K isoforms (e.g., p110α/p85α).
-
PIP2 substrate.
-
[-³²P]ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
LY294002 or other test compounds.
-
Stop solution (e.g., 1N HCl).
-
Thin Layer Chromatography (TLC) plates.
-
Phosphorimager or scintillation counter.
Protocol:
-
Prepare serial dilutions of LY294002 in DMSO, then dilute further into the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified PI3K enzyme, and the desired concentration of LY294002 or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.[6]
-
Initiate the kinase reaction by adding PIP2 substrate and [-³²P]ATP. The final ATP concentration should be around 1 µM.[5]
-
Incubate the reaction mixture at room temperature for 1 hour.[5]
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.
-
Quantify the radiolabeled PIP3 spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each LY294002 concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]
This technique is used to assess the phosphorylation status of key downstream effectors of PI3K, such as AKT, to determine the cellular efficacy of an inhibitor.
Principle: Cells are treated with a PI3K inhibitor, lysed, and the proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the total and phosphorylated forms of proteins in the pathway. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Materials:
-
Cell line of interest (e.g., HCT116, LoVo).[7]
-
Cell culture medium and supplements.
-
LY294002.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of LY294002 (e.g., 5-20 µM) or vehicle control for a specified duration (e.g., 1-24 hours).[8][9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total AKT) and a loading control (e.g., anti-β-actin).
-
Perform densitometric analysis to quantify the band intensities and determine the effect of LY294002 on protein phosphorylation.[7]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the cytotoxic or cytostatic effects of a PI3K inhibitor.
Principle: Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell line of interest.
-
96-well culture plates.
-
LY294002.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8/WST-1 reagent.[3][10]
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Seed cells at a specific density (e.g., 4 x 10³ to 2 x 10⁴ cells per well) in a 96-well plate and allow them to attach overnight.[10][11]
-
Treat the cells with a range of concentrations of LY294002 in triplicate. Include vehicle-only and no-treatment controls.
-
Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[11]
-
For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8/WST-1 assay: a. Add the CCK-8 or WST-1 reagent directly to the culture medium in each well.[3] b. Incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of LY294002.
Caption: Standard workflow for analyzing PI3K pathway inhibition by Western Blot.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. LY294002 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. LY294002 | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. Cell Viability Assay [bio-protocol.org]
The Discovery and Synthesis of Inavolisib (GDC-0077): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inavolisib (also known as GDC-0077) is a potent and highly selective, orally bioavailable small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] Notably, it demonstrates a unique dual mechanism of action by not only inhibiting the kinase activity of mutant PI3Kα but also promoting its proteasome-dependent degradation.[3][4] This targeted degradation of the mutant oncoprotein, without significantly affecting the wild-type protein, is thought to contribute to a wider therapeutic window and sustained pathway inhibition.[3][5] Developed by Genentech, Inavolisib has shown robust anti-tumor efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations.[5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic process of Inavolisib.
Introduction to the PI3K Pathway and the Rationale for Targeting PI3Kα
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4] Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancers.[7] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are particularly prevalent in a variety of solid tumors, including breast, colorectal, and endometrial cancers.[3] These "hotspot" mutations lead to constitutive activation of the PI3K pathway, promoting tumorigenesis and conferring resistance to other therapies. The high frequency of PIK3CA mutations makes PI3Kα a highly attractive target for cancer drug discovery. However, the ubiquitous expression and important physiological roles of other PI3K isoforms necessitate the development of highly selective inhibitors to minimize off-target toxicities.[1]
Discovery of Inavolisib (GDC-0077)
The discovery of Inavolisib was driven by a structure-based drug design approach aimed at identifying a highly potent and selective PI3Kα inhibitor with a favorable pharmacokinetic profile.[6] The optimization process focused on a benzoxazepin-oxazolidinone scaffold, leading to the identification of Inavolisib as a clinical candidate.[4]
Biochemical and Cellular Activity
Inavolisib demonstrates potent inhibition of PI3Kα with an IC50 of 0.038 nM in biochemical assays.[8] It exhibits over 300-fold selectivity for PI3Kα compared to other Class I PI3K isoforms (β, δ, and γ) and greater than 2000-fold selectivity over other PI3K-related kinases.[8] In cellular assays, Inavolisib effectively inhibits the PI3K pathway, as evidenced by the reduction of phosphorylated AKT (pAKT) and phosphorylated proline-rich AKT substrate of 40 kDa (pPRAS40).[8] A key feature of Inavolisib is its increased potency in tumor cells harboring PIK3CA mutations compared to wild-type cells.[1]
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| Biochemical IC50 (nM) | 0.038[8] | >11.4 | >11.4 | >11.4 | >76 |
Table 1: Biochemical activity of Inavolisib against Class I PI3K isoforms and mTOR. Data compiled from publicly available sources.
Unique Mechanism of Action: Mutant-Selective Degradation
A distinguishing characteristic of Inavolisib is its ability to induce the selective, proteasome-dependent degradation of the mutant p110α protein.[4] This degradation is dependent on receptor tyrosine kinase (RTK) activity and leads to a more sustained suppression of downstream signaling compared to inhibitors that only block kinase activity.[3] This dual mechanism of inhibition and degradation is believed to contribute to the robust anti-tumor efficacy observed in preclinical models.[3]
Experimental Protocols
The discovery and characterization of Inavolisib involved a suite of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay is used to detect ADP. In the absence of ADP, a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. ADP produced by the kinase reaction competes with the tracer for antibody binding, leading to a decrease in the FRET signal.[9]
-
Procedure:
-
A kinase reaction is set up in a 384-well plate containing the PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and varying concentrations of the test compound (Inavolisib).
-
The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for ATP to ADP conversion.
-
A detection solution containing the Eu-anti-ADP antibody, the AF647-ADP tracer, and EDTA (to stop the kinase reaction) is added to each well.
-
The plate is incubated for an additional 30 minutes to allow the detection reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.[10]
-
Cellular Pathway Inhibition Assay (Western Blotting for pAKT and pPRAS40)
This assay measures the phosphorylation status of key downstream effectors of the PI3K pathway in cancer cell lines.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.
-
Procedure:
-
PIK3CA-mutant breast cancer cells (e.g., HCC1954, KPL-4) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of Inavolisib or vehicle control for a specified time (e.g., 2-24 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pAKT (Ser473), total AKT, pPRAS40 (Thr246), and total PRAS40. A loading control antibody (e.g., β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of pathway inhibition.[11]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4]
-
Procedure:
-
Breast cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
-
After 24 hours, the cells are treated with a serial dilution of Inavolisib.
-
The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.[1]
-
Synthesis of Inavolisib (GDC-0077)
The chemical synthesis of Inavolisib, systematically named (S)-2-((2-((S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxazepin-9-yl)amino)propanamide, involves a multi-step process.[2] The synthesis described in the literature highlights a stereocontrolled N-arylation of an α-amino acid as a key step. The following is a representative synthetic route based on published information.
Diagrams illustrating the PI3K signaling pathway, the experimental workflow for Inavolisib's discovery, and its chemical synthesis route are provided below.
Caption: The PI3K/AKT signaling pathway and the point of intervention by Inavolisib.
Caption: Experimental workflow for the discovery and characterization of Inavolisib.
Caption: A simplified overview of the synthetic route to Inavolisib.
Conclusion
Inavolisib (GDC-0077) represents a significant advancement in the development of targeted therapies for PIK3CA-mutant cancers. Its high selectivity for PI3Kα and its unique dual mechanism of kinase inhibition and mutant-selective degradation offer the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. The comprehensive discovery process, employing a range of sophisticated biochemical and cellular assays, has elucidated its potent and specific activity. The multi-step synthesis provides a scalable route to this promising clinical candidate. As Inavolisib progresses through clinical trials, it holds the potential to become a valuable therapeutic option for patients with tumors driven by oncogenic PIK3CA mutations.
References
- 1. Cell Viability Assay [bio-protocol.org]
- 2. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with <em>PIK3CA</em>-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC). - ASCO [asco.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
PI3K-IN-50 in vitro kinase assay results
A comprehensive understanding of the in vitro kinase assay results for potent phosphoinositide 3-kinase (PI3K) inhibitors is critical for researchers and drug development professionals. This technical guide provides a detailed overview of the biochemical activity of a representative pan-class I PI3K inhibitor, referred to as Compound 17, along with the methodologies for its evaluation.
Biochemical Activity of Compound 17
Compound 17 has been identified as a potent pan-class I PI3K inhibitor. Its inhibitory activity was assessed through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for various PI3K isoforms and other related kinases.
Inhibitory Potency (IC50) of Compound 17
The following table summarizes the IC50 values of Compound 17 against different kinases, providing a clear comparison of its potency and selectivity.
| Kinase Target | IC50 (µM) |
| PI3Kα | 0.001 |
| PI3Kβ | 0.092 |
| PI3Kγ | 0.009 |
| PI3Kδ | 0.020 |
| PI4Kβ | 5 |
| mTOR | 4 |
| VPS34 | >9 |
Experimental Protocols
The determination of the in vitro kinase activity of PI3K inhibitors like Compound 17 involves robust and standardized experimental protocols. The following is a representative methodology for a PI3K in vitro kinase assay.
In Vitro PI3K Kinase Assay Protocol
This protocol outlines the steps to measure the lipid kinase activity of PI3Ks and assess the efficacy of inhibitors.
1. Reagents and Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ)
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Kinase buffer (containing MgCl2, ATP, and a buffering agent like HEPES)
-
Test compound (e.g., Compound 17) dissolved in DMSO
-
[γ-32P]ATP or [γ-33P]ATP for radioactive detection, or an ADP-Glo™ Kinase Assay kit for luminescence-based detection
-
Thin Layer Chromatography (TLC) plate (for radioactive assays)
-
Phosphorimager or scintillation counter (for radioactive assays)
-
Luminometer (for non-radioactive assays)
-
Stop solution (e.g., EDTA)
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a reaction well, add the kinase buffer, the recombinant PI3K enzyme, and the lipid substrate.
-
Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive assays).
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution.
-
For radioactive detection: a. Spot the reaction mixture onto a TLC plate. b. Separate the phosphorylated lipid product from the unreacted [γ-32P]ATP using a suitable solvent system. c. Air-dry the TLC plate and expose it to a phosphor screen or film. d. Quantify the radioactive signal of the phosphorylated lipid product.
-
For non-radioactive detection (e.g., ADP-Glo™): a. Add the ADP-Glo™ reagent to deplete the remaining ATP. b. Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. c. Measure the luminescence signal using a luminometer.
3. Data Analysis:
-
The amount of phosphorylated product (or ADP generated) is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: The PI3K signaling pathway, a key regulator of cell growth and proliferation.
Caption: A generalized workflow for an in vitro kinase assay.
An In-depth Technical Guide to the Cellular Uptake and Localization of Small Molecule PI3K Inhibitors
Disclaimer: As of November 2025, a diligent search of scientific literature and databases did not yield specific information on a compound designated "PI3K-IN-50." Therefore, this guide provides a comprehensive framework for characterizing the cellular uptake and localization of novel small molecule Phosphoinositide 3-kinase (PI3K) inhibitors, using hypothetical data for a compound referred to herein as "this compound" for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.
The efficacy of any intracellularly acting drug, such as a PI3K inhibitor, is fundamentally dependent on its ability to cross the cell membrane, achieve a sufficient concentration at its target, and exhibit a favorable distribution profile among subcellular compartments. Understanding these pharmacokinetic and pharmacodynamic properties at the cellular level is critical for the optimization of lead compounds and the interpretation of in vitro and in vivo studies. This guide outlines the core concepts, experimental methodologies, and data presentation standards for the comprehensive analysis of the cellular uptake and localization of small molecule PI3K inhibitors.
Core Concepts
Cellular Uptake Mechanisms
The entry of small molecule inhibitors into cells is primarily governed by a combination of physicochemical properties of the compound and the biological characteristics of the cell membrane. The main mechanisms include:
-
Passive Diffusion: Small, lipophilic molecules can often traverse the lipid bilayer of the cell membrane down their concentration gradient without the need for a transport protein. The rate of diffusion is influenced by the molecule's size, lipophilicity (logP), and charge.
-
Facilitated Diffusion: This process involves membrane-spanning transport proteins that bind to the molecule and facilitate its movement across the membrane. This transport is still driven by the concentration gradient and does not require cellular energy.
-
Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient, allowing for intracellular accumulation. This is a key mechanism for the uptake of many drugs and endogenous molecules.
Subcellular Localization of PI3K Pathway Components and Inhibitors
The PI3K signaling pathway is initiated at the plasma membrane upon the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1][2] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[1][2]
While the pathway is initiated at the plasma membrane, components of the PI3K/AKT pathway, including PI3K and AKT themselves, have also been found in the nucleus and cytoplasm, where they can have distinct signaling functions.[3] Consequently, a PI3K inhibitor might be expected to localize to:
-
The Plasma Membrane: To inhibit the initial signaling events.
-
The Cytoplasm: Where it can interact with cytoplasmic PI3K or other pathway components.
-
The Nucleus: Potentially interacting with nuclear pools of PI3K/AKT.[3]
The specific subcellular distribution will depend on the inhibitor's chemical properties and its affinity for PI3K isoforms and other potential off-targets in different cellular compartments.
Data Presentation
Quantitative data from cellular uptake and localization experiments should be presented in a clear and standardized format to allow for easy interpretation and comparison across different experimental conditions or compounds.
Table 1: Cellular Uptake of this compound in A549 Cells
| Time (minutes) | Intracellular Concentration (µM) | Uptake (pmol/10^6 cells) |
| 5 | 1.2 ± 0.2 | 2.4 ± 0.4 |
| 15 | 3.5 ± 0.4 | 7.0 ± 0.8 |
| 30 | 6.8 ± 0.7 | 13.6 ± 1.4 |
| 60 | 9.5 ± 1.1 | 19.0 ± 2.2 |
| 120 | 10.2 ± 1.3 | 20.4 ± 2.6 |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 10 µM this compound.
Table 2: Subcellular Distribution of this compound in A549 Cells after 1-hour Incubation
| Cellular Fraction | Protein Content (mg) | This compound (pmol) | % of Total Intracellular this compound |
| Cytosol | 2.5 ± 0.3 | 9.8 ± 1.1 | 51.6 ± 5.8 |
| Nucleus | 1.1 ± 0.1 | 4.5 ± 0.6 | 23.7 ± 3.2 |
| Membrane | 0.8 ± 0.1 | 3.9 ± 0.5 | 20.5 ± 2.6 |
| Cytoskeleton | 0.5 ± 0.08 | 0.8 ± 0.1 | 4.2 ± 0.5 |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 10 µM this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of Cellular Uptake by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of a small molecule inhibitor over time.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile with 0.1% formic acid
-
Internal standard (a structurally similar molecule not found in cells)
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM). Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Add a known volume of lysis buffer (e.g., 200 µL) to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This will be used for normalization.
-
Sample Preparation for LC-MS/MS:
-
To the remaining lysate, add a known amount of the internal standard.
-
Add three volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the amount of this compound per mg of protein or per number of cells. Plot the intracellular concentration or uptake over time.
Protocol 2: Subcellular Localization by Confocal Fluorescence Microscopy
This protocol is applicable if this compound is intrinsically fluorescent or has been tagged with a fluorophore.
Materials:
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
This compound (fluorescent)
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (for plasma membrane staining)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal laser scanning microscope
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with the fluorescent this compound at the desired concentration and for the desired time at 37°C.
-
Organelle Staining (Live Cell Imaging):
-
If performing live-cell imaging, add organelle-specific dyes (e.g., Hoechst 33342, MitoTracker Red) to the medium during the last 15-30 minutes of incubation with this compound.
-
Wash the cells with fresh medium and proceed to imaging.
-
-
Cell Fixation and Staining (Fixed Cell Imaging):
-
After incubation with this compound, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if necessary for antibody staining (not required for small molecule dyes).
-
Stain with Hoechst 33342 and a fluorescently conjugated WGA.
-
Wash with PBS and mount the coverslips on slides with mounting medium.
-
-
Confocal Imaging:
-
Image Analysis:
-
Analyze the images for colocalization of the this compound signal with the markers for the nucleus, mitochondria, and plasma membrane.
-
Quantify the fluorescence intensity in different cellular compartments.
-
Protocol 3: Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of cellular compartments and subsequent quantification of the inhibitor in each fraction.
Materials:
-
Cell homogenization buffer
-
Differential centrifugation buffers
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Subcellular fraction markers (antibodies for Lamin B1 - nucleus, Tubulin - cytosol, Na+/K+ ATPase - plasma membrane, COX IV - mitochondria)
-
SDS-PAGE and Western blotting reagents and equipment
-
LC-MS/MS system
Methodology:
-
Cell Culture and Treatment: Grow and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Homogenization:
-
Wash cells with ice-cold PBS and scrape them into a homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer until ~90% of cells are lysed (monitor by microscopy).
-
-
Differential Centrifugation: [7][8]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
-
Analysis of Fractions:
-
Western Blotting: Resuspend each pellet in lysis buffer. Determine the protein concentration of each fraction. Run equal amounts of protein on an SDS-PAGE gel and perform Western blotting using antibodies against subcellular markers to assess the purity of each fraction.
-
LC-MS/MS: Process a known amount of each fraction for LC-MS/MS analysis as described in Protocol 1 to quantify the amount of this compound in each cellular compartment.
-
-
Data Analysis: Normalize the amount of this compound in each fraction to the total protein content of that fraction and calculate the percentage of the total intracellular inhibitor in each compartment.
Mandatory Visualization
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for cellular uptake and localization studies.
Caption: Mechanisms of small molecule cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparing Tissue Cultures for Confocal Microscopy [excedr.com]
- 5. Use of confocal microscopy for nanoparticle drug delivery through skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the Preclinical Research Findings of Pictilisib (GDC-0941), a Pan-Class I PI3K Inhibitor
Disclaimer: No public preclinical data could be found for a compound specifically named "PI3K-IN-50." This guide therefore focuses on a well-characterized, potent, and selective pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , to provide a comprehensive example of the requested technical information.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the preclinical findings for the pan-Class I PI3K inhibitor Pictilisib (GDC-0941). It covers its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Pictilisib (GDC-0941) and the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[4][5]
Pictilisib (GDC-0941) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[6][7] By inhibiting PI3K, Pictilisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream signaling through effectors like AKT.[2][5] This ultimately leads to the inhibition of cancer cell growth and proliferation.
In Vitro Activity
Pictilisib demonstrates potent inhibition of Class I PI3K isoforms in cell-free biochemical assays. It is equipotent against PI3Kα and PI3Kδ, with modest selectivity against PI3Kβ and PI3Kγ.[6][8] The compound also shows activity against common activating mutations in the p110α subunit, such as E545K and H1047R.[8]
Table 1: In Vitro Kinase Inhibitory Activity of Pictilisib (GDC-0941)
| Target | IC50 (nM) |
| PI3Kα (p110α) | 3 |
| PI3Kδ (p110δ) | 3 |
| PI3Kβ (p110β) | 33 |
| PI3Kγ (p110γ) | 75 |
| PI3Kα (E545K mutant) | 3 |
| PI3Kα (H1047R mutant) | 3 |
| DNA-PK | 1,230 |
| mTOR | 580 (Ki) |
In cell-based assays, Pictilisib effectively inhibits the PI3K pathway, as evidenced by the reduced phosphorylation of the downstream effector AKT.[6] This pathway inhibition translates to anti-proliferative effects across a range of human cancer cell lines.[6]
Table 2: Cellular Activity of Pictilisib (GDC-0941) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| U87MG | Glioblastoma | p-AKT (Ser473) Inhibition | 46 |
| PC3 | Prostate Cancer | p-AKT (Ser473) Inhibition | 37 |
| MDA-MB-361 | Breast Cancer | p-AKT (Ser473) Inhibition | 28 |
| U87MG | Glioblastoma | Proliferation Inhibition | 950 |
| A2780 | Ovarian Cancer | Proliferation Inhibition | 140 |
| PC3 | Prostate Cancer | Proliferation Inhibition | 280 |
| MDA-MB-361 | Breast Cancer | Proliferation Inhibition | 720 |
| HCT116 | Colorectal Cancer | Growth Inhibition (GI50) | 1081 |
| DLD1 | Colorectal Cancer | Growth Inhibition (GI50) | 1070 |
| HT29 | Colorectal Cancer | Growth Inhibition (GI50) | 157 |
Data sourced from[6].
In Vivo Efficacy
The anti-tumor activity of Pictilisib has been demonstrated in various preclinical xenograft models. Oral administration of the compound leads to significant tumor growth inhibition in a dose-dependent manner.[6][9]
Table 3: In Vivo Anti-tumor Efficacy of Pictilisib (GDC-0941)
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |
| U87MG | Glioblastoma | 75 mg/kg, daily | 83 |
| U87MG | Glioblastoma | 150 mg/kg, daily | 98 |
| IGROV-1 | Ovarian Cancer | 150 mg/kg, daily | 80 |
| MDA-MB-361.1 | Breast Cancer | 150 mg/kg, daily | Significant delay in progression |
| PTEN+/-LKB1+/hypo | B-cell Lymphoma | 75 mg/kg, daily for 2 weeks | ~40% reduction in tumor volume |
Pharmacokinetics
Preclinical pharmacokinetic studies of Pictilisib have been conducted in several species, demonstrating its suitability for oral administration.[11][12]
Table 4: Pharmacokinetic Parameters of Pictilisib (GDC-0941) in Preclinical Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
| Mouse | 63.7 | N/A | 77.9 |
| Rat | 49.3 | 2.52 | N/A |
| Dog | 11.9 | N/A | N/A |
| Cynomolgus Monkey | 58.6 | 2.94 | 18.6 |
Experimental Protocols
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are co-expressed with the p85α regulatory subunit in a baculovirus system and purified.[6]
-
Reaction Mixture: Pictilisib, dissolved in DMSO, is added to a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 200 μg yttrium silicate (Ysi) polylysine SPA beads, 4 mM MgCl₂, 1 mM DTT, 1 μM ATP, and 0.125 μCi [γ-³³P]-ATP.[6]
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the purified PI3K enzyme. The mixture is incubated for 1 hour at room temperature.[6]
-
Termination and Detection: The reaction is terminated with the addition of PBS. The radioactivity, proportional to kinase activity, is measured using a scintillation counter.[6]
-
Data Analysis: IC50 values are calculated using a sigmoidal dose-response curve fit.[6]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Pictilisib or vehicle control (DMSO) for 48 to 72 hours.[6]
-
Lysis and Luminescence Measurement: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.[6]
-
Data Analysis: Luminescence is read on a plate reader, and IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.[6]
-
Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously into the flank of immunocompromised mice.[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and mice are then randomized into treatment and control groups.[13]
-
Drug Administration: Pictilisib is administered orally, once daily, at the specified dose. The control group receives the vehicle.[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[9]
Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: PI3K-IN-50 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][3] PI3K inhibitors are a class of small molecules designed to block the activity of PI3K enzymes, thereby impeding cancer cell growth and promoting apoptosis.
This document provides detailed protocols for the use of PI3K-IN-50 , a representative Phosphoinositide 3-Kinase (PI3K) inhibitor, in cell culture experiments. The following sections outline the mechanism of action, provide quantitative data for its biological activity, and detail experimental procedures for assessing its effects on cell viability, signal transduction, and apoptosis.
Note: "this compound" is used here as a representative designation. The experimental data and protocols provided are based on well-characterized pan-PI3K inhibitors. Researchers should validate these protocols for their specific inhibitor and cell lines of interest.
Mechanism of Action
PI3K is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][4] Activated Akt then phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival and proliferation, such as the mTOR pathway.[3]
This compound acts as an ATP-competitive inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockade leads to the suppression of downstream Akt signaling, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active PI3K pathway.[5]
Quantitative Biological Data
The biological activity of PI3K inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a summary of representative data for a pan-PI3K inhibitor in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| U87MG | Glioblastoma | Cell Viability | 264 | [6] |
| HeLa | Cervical Cancer | Cell Viability | 2040 | [6] |
| HL60 | Promyelocytic Leukemia | Cell Viability | 1140 | [6] |
| Raji | Burkitt's Lymphoma | Proliferation | 2100 | [7] |
| Ramos | Burkitt's Lymphoma | Proliferation | 2650 | [7] |
| SKOV3 | Ovarian Cancer | Cell Viability | 3310 | [8] |
| A549 | Lung Cancer | Cell Viability | 1550 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
After incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.[15] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in cell culture.
References
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Apoptosis measurement [bio-protocol.org]
Application Notes and Protocols for the PI3Kα Inhibitor Alpelisib (BYL719) in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Note: The compound "PI3K-IN-50" could not be specifically identified in publicly available literature. Therefore, these application notes and protocols have been created using the well-characterized and FDA-approved PI3Kα-selective inhibitor, Alpelisib (also known as BYL719) , as a representative example. Researchers should validate these protocols for their specific experimental context.
Introduction
Alpelisib (BYL719) is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in many human cancers, making it a key target for therapeutic intervention.[4][5] Alpelisib selectively targets the p110α isoform, leading to the inhibition of downstream signaling and subsequent anti-proliferative and pro-apoptotic effects in cancer cells with a constitutively active PI3K pathway.[1][6][7]
These application notes provide detailed protocols for the use of Alpelisib in cancer cell line research, including methods for assessing cell viability, target engagement, and induction of apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alpelisib in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | Mutant | 0.225 | 96 hours | [8] |
| T47D | Breast Cancer | Mutant | 3.055 | 96 hours | [8] |
| KPL4 | Breast Cancer | Mutant | Not specified, but sensitive | 6 days | [7] |
| HCC1954 | Breast Cancer | Mutant | Not specified, but sensitive | 6 days | [7] |
| SKBR3 | Breast Cancer | Wild-type | Sensitive | 6 days | [7] |
| BT474 | Breast Cancer | Mutant | Sensitive | 6 days | [7] |
| JIMT1 | Breast Cancer | Wild-type | Resistant | 6 days | [7] |
| JuA1 | Canine Hemangiosarcoma | H1047L Mutant | 7.39 | 72 hours | [9] |
| JuB4 | Canine Hemangiosarcoma | H1047L Mutant | 18.23 | 72 hours | [9] |
| Re21 | Canine Hemangiosarcoma | Wild-type | 26.63 | 72 hours | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.
Caption: General experimental workflow for evaluating Alpelisib in cancer cell lines.
Experimental Protocols
Preparation of Alpelisib Stock Solution
Materials:
-
Alpelisib (BYL719) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions and the desired stock concentration (e.g., 10 mM), calculate the required mass of Alpelisib powder.
-
In a sterile microcentrifuge tube, dissolve the weighed Alpelisib in the appropriate volume of DMSO.[10]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[10][11]
Cell Viability Assay (MTT/WST-1 Assay)
This protocol is adapted from standard cell viability assay procedures.[9][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Alpelisib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Alpelisib in complete medium from the stock solution. It is recommended to use a range of concentrations spanning the expected IC50 value (e.g., 0.01 µM to 100 µM).[14] Include a vehicle control (DMSO-containing medium at the same final concentration as the highest Alpelisib dose).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Alpelisib or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
At the end of the incubation period, add 10-20 µL of MTT or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blotting for PI3K Pathway Inhibition
This protocol allows for the assessment of Alpelisib's effect on the phosphorylation of downstream targets in the PI3K pathway.[15][16][17]
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture plates
-
Alpelisib stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-total S6K, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with Alpelisib at the desired concentrations (e.g., IC50 concentration) and for the appropriate duration (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total protein antibody (e.g., anti-total AKT).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Alpelisib stock solution
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Alpelisib at the desired concentrations and for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Safety and Handling
Alpelisib is a potent bioactive compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Unused compound and contaminated materials should be disposed of according to institutional and local regulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase Ib Study of Cetuximab and BYL719 (Alpelisib) Concurrent with Intensity-Modulated Radiation Therapy in Stage III-IVB Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pharm.ucsf.edu [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Measuring p-AKT Inhibition with PI3K Inhibitor LY294002
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory activity of LY294002, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, on the phosphorylation of AKT (p-AKT) at Serine 473 using Western blot analysis. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.
LY294002 is a well-characterized, cell-permeable, and reversible inhibitor of all class I PI3K isoforms.[1] By blocking the activity of PI3K, LY294002 prevents the phosphorylation and subsequent activation of AKT, a central node in this signaling pathway.[2] The phosphorylation of AKT at Serine 473 is a key indicator of its activation state. Therefore, monitoring changes in p-AKT levels via Western blot is a reliable method for evaluating the efficacy of PI3K inhibitors like LY294002.
Quantitative Data Summary: LY294002 Inhibition of PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LY294002 against various PI3K isoforms. This data is crucial for determining the appropriate concentration range for cellular assays.
| Target | IC50 (µM) |
| PI3Kα | 0.5 |
| PI3Kβ | 0.97 |
| PI3Kδ | 0.57 |
| PI3K (overall) | 1.40 |
Data compiled from multiple sources.[2][3][4]
PI3K/AKT Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by LY294002. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT, leading to the phosphorylation of downstream targets that promote cell survival and proliferation. LY294002 blocks the catalytic activity of PI3K, thereby inhibiting the entire downstream cascade.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of LY294002.
Experimental Protocols
Western Blot Protocol for p-AKT (Ser473) Inhibition by LY294002
This protocol outlines the steps for treating cells with LY294002 and subsequently performing a Western blot to detect changes in p-AKT levels.
Materials:
-
Cell line of interest (e.g., cancer cell line with active PI3K signaling)
-
Complete cell culture medium
-
LY294002 (dissolved in DMSO to create a stock solution)[3]
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of LY294002 in complete culture medium from the DMSO stock. A final concentration range of 0.1 µM to 50 µM is recommended to determine a dose-response curve. Include a DMSO-only vehicle control.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of LY294002 or the vehicle control.
-
Incubate the cells for a predetermined time, typically 1-4 hours, prior to stimulation if applicable, or for a longer duration to assess baseline p-AKT levels.[3][6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT signal and/or the loading control.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the Western blot protocol.
Caption: A step-by-step workflow for the p-AKT Western blot protocol.
References
- 1. LY294002 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY294002 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Western blot analysis and phosphoinositide 3-kinase (PI3-kinase) inhibition [bio-protocol.org]
- 6. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with a Representative PI3K Inhibitor
Note to the Reader: The specific inhibitor "PI3K-IN-50" requested in the topic was not identifiable in publicly available scientific literature. Therefore, these application notes and protocols have been generated using the well-characterized, potent, oral pan-class I PI3K inhibitor, Buparlisib (BKM120) , as a representative compound for studying drug resistance mechanisms. The principles and methods described herein are broadly applicable to other PI3K inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, often contributing to tumorigenesis and the development of resistance to anti-cancer therapies.[2] Consequently, inhibitors targeting the PI3K pathway have emerged as a promising class of therapeutic agents. Buparlisib (BKM120) is a pan-class I PI3K inhibitor that targets all four isoforms (p110α, β, δ, and γ) and has been extensively investigated in preclinical and clinical studies.[3][4] Understanding the mechanisms by which cancer cells develop resistance to PI3K inhibitors like Buparlisib is crucial for optimizing their clinical use and developing effective combination therapies.
These application notes provide an overview of the use of Buparlisib in studying drug resistance mechanisms, including its biochemical and cellular activities, along with detailed protocols for key experiments.
Data Presentation
Table 1: Biochemical Activity of Buparlisib (BKM120) Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
Data sourced from MedChemExpress.[5]
Table 2: Cellular Activity of Buparlisib (BKM120) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Noteworthy Features |
| U87MG | Glioblastoma | 1-2 | PTEN null |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | KRAS mutant |
| A204 | Rhabdomyosarcoma | ~0.5 | Low phospho-Akt IC50 |
| A4573 | Ewing Sarcoma | ~2.5 | PTEN null |
| MCF-7 | Breast Cancer | ~0.173 | PIK3CA E545K mutant |
| MM.1S | Multiple Myeloma | <1 | - |
| ARP-1 | Multiple Myeloma | 1-10 | - |
| ARK | Multiple Myeloma | 1-10 | - |
| U266 | Multiple Myeloma | 10-100 | - |
Data compiled from multiple sources.[5][6][7]
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway and mechanisms of resistance.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Autophagy with PI3K-IN-50
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-50 is a potent pan-Phosphoinositide 3-Kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical negative regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] Inhibition of this pathway is a well-established method to induce autophagy, making PI3K inhibitors like this compound valuable tools for studying the autophagic process.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate autophagy in a research setting.
Mechanism of Action: In nutrient-rich conditions, the PI3K/Akt/mTOR pathway is active, suppressing autophagy. PI3K, upon activation by growth factors, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This leads to the activation of Akt, which in turn activates mTOR complex 1 (mTORC1). mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. By inhibiting PI3K, this compound prevents the activation of Akt and mTORC1, thereby relieving the inhibition of the ULK1 complex and inducing autophagy.[6][7]
Data Presentation
While specific quantitative data for this compound in autophagy induction is not widely available in the public domain, the following table summarizes typical data for other well-characterized pan-PI3K inhibitors used in autophagy research. These values can serve as a reference for designing experiments with this compound, though optimal concentrations should be determined empirically.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Typical Autophagy Induction Concentration | Key Effects on Autophagy Markers |
| LY294002 | Pan-Class I PI3K | PI3Kα: ~1.4 µM | 10-50 µM | ↑ LC3-II/LC3-I ratio, ↓ p62/SQSTM1 levels, ↑ Autophagosome formation |
| Wortmannin | Pan-PI3K (irreversible) | PI3K: ~5 nM | 100 nM - 1 µM | ↑ LC3-II/LC3-I ratio, ↓ p62/SQSTM1 levels, ↑ Autophagosome formation |
| Buparlisib (BKM120) | Pan-Class I PI3K | PI3Kα: 52 nM | 0.5 - 5 µM | ↑ Autophagosome formation, ↑ Autophagic flux |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | PI3Kα: 3 nM | 0.5 - 5 µM | ↑ Autophagy signaling |
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the induction of autophagy by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound to study autophagy. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.
Protocol 1: Induction of Autophagy and Western Blot Analysis of Autophagy Markers
Objective: To determine the effect of this compound on the levels of key autophagy marker proteins, LC3 and p62/SQSTM1.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours). A positive control for autophagy induction, such as starvation (culturing in HBSS) or rapamycin treatment, should be included.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
Objective: To visualize the formation of autophagosomes in cells treated with this compound using a fluorescently tagged LC3 protein.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or RFP-GFP-LC3
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with the optimal concentration of this compound (determined from Protocol 1) and a vehicle control for the desired time.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging: Mount the coverslips onto slides with mounting medium. Image the cells using a fluorescence microscope.
-
Data Analysis: Count the number of GFP-LC3 puncta (autophagosomes) per cell. A significant increase in the number of puncta in this compound-treated cells compared to control cells indicates autophagy induction.
Experimental Workflow Diagram
Caption: Workflow for studying autophagy induction by this compound.
Conclusion
This compound, as a pan-PI3K inhibitor, is a valuable chemical tool for inducing and studying the process of autophagy. By following the provided protocols and adapting them to specific experimental needs, researchers can effectively investigate the role of the PI3K pathway in autophagy and explore the downstream consequences of autophagy induction in various cellular contexts. It is always recommended to include appropriate positive and negative controls to ensure the validity of the experimental results.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons | Aging [aging-us.com]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of PI3K signaling is linked to autophagy activation and the spatiotemporal induction of the lens Organelle Free Zone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI3K-IN-50 solubility issues and solutions
Welcome to the technical support center for PI3K-IN-50. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. It functions by irreversibly blocking the production of phosphatidylinositol-3,4,5-triphosphate (PIP3) and subsequently inhibiting the downstream AKT signaling pathway.[1] This pathway is crucial for regulating cell cycle, proliferation, and survival, and its dysregulation is implicated in various cancers.[2][3]
Q2: In which research areas is this compound typically used?
A2: this compound and similar PI3K inhibitors are promising for research in cancers where the PI3K/AKT/mTOR pathway is overactive, such as certain breast, ovarian, and other solid tumors.[1][4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility issues with PI3K inhibitors. The following guide provides potential solutions to these challenges.
Problem: this compound is not fully dissolving in the chosen solvent.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | While DMSO is a common solvent for many PI3K inhibitors, its effectiveness can vary. For in vivo experiments, co-solvents like PEG300, Tween-80, or saline may be necessary.[5] |
| Low-Quality or Old Solvent | The hygroscopic nature of DMSO means it can absorb moisture over time, which can reduce its solvating power.[6][7][8] Always use fresh, high-purity, anhydrous DMSO. |
| Precipitation at Lower Temperatures | The compound may be precipitating out of solution upon cooling or addition to aqueous media. |
| Insufficient Mixing | The compound may not have been adequately mixed into the solvent. |
Problem: The dissolved this compound precipitates when added to aqueous media for cell culture experiments.
| Potential Cause | Suggested Solution |
| High Final Concentration of Organic Solvent | The final concentration of the organic solvent (e.g., DMSO) in the cell culture media may be too high, causing the compound to precipitate and potentially leading to cellular toxicity. |
| Compound's Low Aqueous Solubility | PI3K inhibitors are often hydrophobic and have poor solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 631.61 g/mol (like PI3K-IN-56), you would need 6.3161 mg.[1]
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Aid Dissolution: To ensure complete dissolution, gently warm the solution to 37°C and use a vortex mixer or sonicate in an ultrasonic bath for a short period.[1]
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Experiments
This is an example protocol and may need optimization for your specific animal model and administration route.
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 20 mg/mL).
-
Add Co-Solvent 1: Add PEG300 to the DMSO stock solution. A common ratio is 1:4 (e.g., 50 µL of DMSO stock to 200 µL of PEG300). Mix thoroughly until the solution is clear.
-
Add Surfactant (Optional): Add Tween-80 (e.g., 5% of the total volume). Mix until clear.
-
Add Aqueous Component: Add saline or ddH₂O to reach the final desired volume. Mix thoroughly. The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary. Use the prepared solution immediately.[8]
Visualizations
PI3K Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, which is the target of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing PI3K-IN-50 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of PI3K-IN-50, a representative potent and selective phosphoinositide 3-kinase (PI3K) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Class I PI3K enzymes. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the subsequent inhibition of the downstream AKT signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][2] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers.[3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the EC50 or IC50 for your specific model system. Based on data from similar PI3K inhibitors, a concentration range of 100 nM to 1 µM is often effective for significant pathway inhibition in many cancer cell lines.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal results, we recommend preparing a high-concentration stock solution in a suitable solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Please refer to the solubility data table below for more details.
Q4: Is this compound selective for specific PI3K isoforms?
A4: this compound is a pan-Class I PI3K inhibitor, meaning it targets all isoforms in this class (p110α, p110β, p110δ, and p110γ). While this broad activity can be advantageous for inhibiting the PI3K pathway comprehensively, researchers should be aware of potential off-target effects and consider using isoform-specific inhibitors if their research question demands it.
Data Presentation
Table 1: Solubility and Stability of Representative PI3K Inhibitors
| Inhibitor | Molecular Weight | Solvent | Max Stock Concentration | Storage of Stock Solution | Stability |
| This compound (Typical) | ~450 g/mol | DMSO | 10-50 mM | -20°C (short-term), -80°C (long-term) | Stable for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. |
| LY294002 | 307.34 g/mol | DMSO | ~80 mg/mL (260 mM)[4] | -20°C | More stable in solution than Wortmannin.[4][5] |
| Wortmannin | 428.44 g/mol | DMSO | ~10 mM | -20°C | Short half-life and reactive in solution.[5] |
| Pictilisib (GDC-0941) | 423.47 g/mol | DMSO | ≥ 10 mM | -20°C | Favorable pharmacokinetic properties.[5] |
| Buparlisib (BKM120) | 409.45 g/mol | DMSO | ~25 mg/mL | -20°C | Orally bioavailable. |
| Idelalisib (CAL-101) | 415.42 g/mol | DMSO | ~50 mg/mL | -20°C | Orally bioavailable. |
Table 2: IC50 Values of Various PI3K Inhibitors in Different Cell Lines
| Inhibitor | Target | Cell Line | Assay | IC50 |
| This compound (Expected Range) | Pan-PI3K | Various Cancer Cell Lines | Cell Viability | 0.1 - 5 µM |
| LY294002 | PI3Kα/δ/β | Various | Kinase Assay | 0.5 µM/0.57 µM/0.97 µM[4] |
| Pictilisib (GDC-0941) | PI3Kα/δ | Various | Kinase Assay | 3 nM[5] |
| Buparlisib (BKM120) | Pan-PI3K | Various | Kinase Assay | 52-262 nM (isoforms) |
| Idelalisib | PI3Kδ | Various | Kinase Assay | 2.5 nM[6] |
| PI-3065 | p110δ | 4T1 | Cell Proliferation | No inhibition (p110δ not expressed)[7] |
| PKI-402 | PI3Kα/mTOR | Various | Kinase Assay | 2 nM / 3 nM[8] |
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473) and Total Akt
This protocol is designed to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of p-Akt | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound and aliquot for single use. Store at -80°C. |
| Suboptimal Concentration: The concentration used is too low to effectively inhibit PI3K in the specific cell line. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration. | |
| Short Treatment Duration: The incubation time is not sufficient to observe a significant decrease in p-Akt levels. | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: The final concentration of the inhibitor in the aqueous medium exceeds its solubility limit. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare the working solution by diluting the stock in pre-warmed medium and vortexing thoroughly. |
| Interaction with Serum Proteins: Components in the fetal bovine serum (FBS) may bind to the inhibitor, reducing its effective concentration and solubility. | Consider reducing the serum concentration during treatment or using serum-free medium for short-term experiments, if compatible with your cell line. Be aware that serum proteins can interfere with the inhibitor's activity.[11] | |
| Off-Target Effects or Unexpected Phenotypes | Non-Specific Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a more isoform-specific PI3K inhibitor if the phenotype is suspected to be due to off-target effects. Cross-reference results with other PI3K inhibitors. |
| Activation of Compensatory Pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of other signaling pathways (e.g., MAPK/ERK).[12] | Investigate the activation of other relevant signaling pathways by Western blotting. Consider co-treatment with inhibitors of the compensatory pathways if necessary. | |
| High Variability in Cell Viability Assays | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge Effects: Evaporation from the outer wells of the 96-well plate. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium to minimize evaporation from adjacent wells. |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
PI3K-IN-50 off-target effects and how to mitigate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PI3K-IN-50. The information provided is intended to help identify and mitigate potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action and selectivity profile of this compound?
This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K family of enzymes is crucial in regulating cell cycle, proliferation, survival, and growth.[1] As with many kinase inhibitors, the selectivity of this compound is a critical factor. While designed to target specific PI3K isoforms, some cross-reactivity with other kinases or cellular components may occur, leading to off-target effects. The table below summarizes the inhibitory activity of a representative PI3K inhibitor, GDC-0941, which shares characteristics with many pan-PI3K inhibitors.
Table 1: Inhibitory Profile of a Representative Pan-PI3K Inhibitor (GDC-0941)
| Target | IC₅₀ (nM) |
| PI3Kα | 3 |
| PI3Kβ | 33 |
| PI3Kγ | 75 |
| PI3Kδ | 3 |
| mTOR | 580 |
| Data sourced from representative studies of pan-PI3K inhibitors.[2] |
Q2: I am observing cellular toxicity at concentrations expected to be selective for PI3K. What could be the cause?
High concentrations of some PI3K inhibitors can lead to off-target effects on other cellular components, such as tubulin, resulting in general cellular toxicity.[3] It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions through a dose-response study.
Q3: My results show a rebound in AKT phosphorylation after initial successful inhibition. Why is this happening?
This phenomenon is often due to feedback upregulation of the PI3K/AKT/mTOR pathway.[4] Inhibition of PI3K can lead to a compensatory activation of receptor tyrosine kinases (RTKs) like HER3, IGF1R, and EGFR, which in turn reactivates the PI3K pathway.[4]
Q4: Are there common on-target toxicities associated with inhibiting the PI3K pathway?
Yes, because the PI3K pathway is central to many normal cellular processes, on-target inhibition can lead to toxicities.[5] For example, inhibition of the PI3Kα isoform can disrupt insulin signaling, leading to hyperglycemia.[4][6] Inhibition of the PI3Kδ isoform is associated with gastrointestinal issues and immune-related side effects.[6]
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Off-Target Effects
-
Possible Cause: The concentration of this compound being used may be too high, leading to inhibition of other kinases or cellular processes.
-
Mitigation Strategy:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration that inhibits PI3K signaling (e.g., measured by p-AKT levels) without causing widespread toxicity.
-
Selectivity Profiling: If off-target effects are suspected, consider profiling this compound against a panel of kinases to identify potential off-targets.
-
Use of Isoform-Specific Inhibitors: If the off-target effects are due to inhibition of other PI3K isoforms, switching to a more isoform-specific inhibitor may be beneficial.[7]
-
Issue 2: Acquired Resistance to this compound in Long-Term Experiments
-
Possible Cause: Prolonged treatment with a PI3K inhibitor can lead to the development of resistance mechanisms, often through the activation of compensatory signaling pathways.[4]
-
Mitigation Strategy:
-
Combination Therapy: Combining this compound with inhibitors of other signaling pathways, such as the MEK/ERK pathway, can help to overcome resistance.[8] Preclinical studies have shown that combining PI3K inhibitors with MEK inhibitors can trigger cell death and inhibit tumor growth.[4]
-
Intermittent Dosing: Preclinical studies suggest that intermittent high-dose scheduling may be more effective and better tolerated than continuous dosing, potentially by preventing the establishment of resistance mechanisms.[6]
-
Issue 3: Hyperglycemia and Other Metabolic Dysregulation
-
Possible Cause: This is a known on-target effect of inhibitors targeting the PI3Kα isoform, which is involved in insulin signaling.[4]
-
Mitigation Strategy:
-
Monitor Glucose Levels: In in vivo studies, it is important to monitor blood glucose levels.
-
Combination with Metformin: In clinical settings, metformin has been used to manage hyperglycemia associated with PI3K inhibitors.
-
Consider Isoform-Specific Inhibitors: If PI3Kα inhibition is not the primary goal of the research, using an inhibitor that spares this isoform may be an option.
-
Experimental Protocols
Protocol 1: Dose-Response Study to Determine On-Target Potency
-
Cell Seeding: Plate cells of interest in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blot Analysis: Perform a Western blot to measure the levels of phosphorylated AKT (p-AKT) and total AKT.
-
Data Analysis: Quantify the band intensities and plot the ratio of p-AKT to total AKT as a function of the inhibitor concentration to determine the IC₅₀.
Protocol 2: Washout Experiment to Assess Reversibility of Inhibition
-
Inhibitor Treatment: Treat cells with an effective concentration of this compound (e.g., 5x IC₅₀) for a defined period (e.g., 2 hours).
-
Washout: Remove the inhibitor-containing medium, wash the cells with fresh medium, and then incubate with inhibitor-free medium.
-
Time-Course Analysis: Collect cell lysates at various time points after washout (e.g., 0, 1, 4, 8, 24 hours).
-
Western Blot Analysis: Analyze the levels of p-AKT and total AKT to determine the rate at which signaling is restored.
Visualizations
Caption: Simplified PI3K signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for identifying and mitigating off-target effects of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PI3K-IN-50 Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-50. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve common issues that may lead to inconsistent experimental outcomes with this compound.
Issue 1: Variable or No Inhibition of PI3K Signaling
Question: My Western blot results show inconsistent or no reduction in phosphorylated Akt (p-Akt) or other downstream targets after treating cells with this compound. What are the possible causes and how can I troubleshoot this?
Answer: Inconsistent inhibition of the PI3K signaling pathway is a common issue. Here are the potential causes and solutions:
-
Inhibitor Preparation and Storage:
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure it is fully dissolved in the recommended solvent (typically DMSO) at the correct stock concentration. Precipitates in the stock solution will lead to inaccurate final concentrations.
-
Storage: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation of the compound. Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
-
Experimental Conditions:
-
Cell Density: High cell density can lead to rapid depletion of the inhibitor from the medium, reducing its effective concentration. Optimize cell seeding density to ensure consistent inhibitor exposure.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to and sequester small molecule inhibitors, reducing their bioavailability. Consider reducing the serum concentration during the treatment period, but be mindful of potential effects on cell health.
-
Treatment Duration and Concentration: The optimal concentration and treatment time for this compound may vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
-
Cell Line-Specific Factors:
-
PI3K Isoform Expression: The efficacy of this compound can depend on the relative expression levels of different PI3K isoforms (p110α, β, γ, δ) in your cell line.[1][2] this compound is described in patent WO2023239710A1 as a PI3K inhibitor, but its isoform selectivity is not publicly detailed.[3] If your cells express an isoform that is less sensitive to the inhibitor, you may observe weaker effects.
-
Basal Pathway Activity: Cell lines with high basal PI3K pathway activity (e.g., due to PTEN loss or activating PIK3CA mutations) may require higher concentrations or longer treatment times for effective inhibition.[4]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can actively transport the inhibitor out of the cells, reducing its intracellular concentration and efficacy.
-
-
Western Blotting Technique:
-
Antibody Quality: Ensure that the primary antibodies for p-Akt and other downstream targets are validated and used at the recommended dilution.
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include appropriate controls, such as a known potent pan-PI3K inhibitor (e.g., LY294002) as a positive control and a vehicle-only (DMSO) treated sample as a negative control.
-
Logical Troubleshooting Workflow for Inconsistent PI3K Inhibition
Caption: Troubleshooting decision tree for inconsistent PI3K pathway inhibition.
Issue 2: Discrepancies Between Signaling Inhibition and Cell Viability/Proliferation Readouts
Question: I am observing potent inhibition of p-Akt with this compound, but I see little to no effect on cell viability or proliferation. Why is this happening?
Answer: This is a common observation and can be attributed to several factors:
-
Cellular Redundancy and Bypass Pathways:
-
Cancer cells can have redundant signaling pathways that can compensate for the inhibition of the PI3K pathway.[5] For example, the MAPK/ERK pathway can also promote cell survival and proliferation.
-
Upon PI3K inhibition, some cancer cells can activate compensatory feedback loops, which may reactivate downstream signaling or engage parallel survival pathways.[5]
-
-
Cytostatic vs. Cytotoxic Effects:
-
Many PI3K inhibitors are cytostatic rather than cytotoxic, meaning they inhibit cell proliferation without inducing cell death. Your cell viability assay (e.g., MTT, CellTiter-Glo) may not be sensitive enough to detect a decrease in proliferation over a short time course. Consider using a longer incubation period or a direct cell counting method.
-
-
Off-Target Effects:
-
While the specific off-target profile of this compound is not publicly available, kinase inhibitors can have off-target effects that may counteract their intended anti-proliferative effects.[6]
-
-
Experimental Assay Limitations:
-
The timing of your cell viability assay is crucial. A cytostatic effect may only become apparent after several cell cycles.
-
Ensure that the concentration of this compound used is within the therapeutic window and not causing unexpected toxicities that could confound the results.
-
Issue 3: High Variability in Cell Viability Assay Results
Question: My cell viability assay results with this compound are highly variable between replicate wells and experiments. What can I do to improve consistency?
Answer: High variability in cell viability assays can be frustrating. Here are some common causes and solutions:
-
Inconsistent Cell Seeding:
-
Ensure a homogenous single-cell suspension before seeding to avoid clumps.
-
Use a calibrated multichannel pipette and be consistent with your pipetting technique.
-
Avoid the "edge effect" in multi-well plates by not using the outer wells or by filling them with sterile PBS.
-
-
Inhibitor Distribution:
-
Ensure thorough mixing of the inhibitor in the culture medium before adding it to the cells.
-
Be consistent with the timing of inhibitor addition to each well.
-
-
Assay-Specific Issues:
-
MTT/XTT Assays: These assays rely on metabolic activity, which can be affected by factors other than cell number. Ensure that the incubation time with the reagent is consistent and within the linear range.
-
Luminescent Assays (e.g., CellTiter-Glo): Ensure complete cell lysis to release all ATP. Be mindful of the half-life of the luminescent signal and read the plate within the recommended timeframe.
-
-
Solubility and Stability:
-
As mentioned earlier, poor solubility can lead to inconsistent concentrations of the active compound in the wells. Visually inspect your stock and working solutions for any precipitates.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Since the IC50 value for this compound is not publicly available, a good starting point for a dose-response experiment would be to use a logarithmic dilution series, for example, from 1 nM to 10 µM. This range typically covers the effective concentrations for many potent kinase inhibitors.
Q2: How should I prepare and store this compound?
A2: It is generally recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For experiments, thaw a single aliquot and prepare fresh dilutions in your cell culture medium.
Q3: What are the known off-target effects of this compound?
A3: The specific off-target profile of this compound is not detailed in publicly available resources. It is a common challenge with kinase inhibitors that they can have off-target activities.[6] If you suspect off-target effects are influencing your results, consider using another PI3K inhibitor with a different chemical scaffold as a control.
Q4: Can I use this compound in animal studies?
A4: The patent WO2023239710A1 suggests that compounds of this class are intended for therapeutic use, which implies in vivo studies.[3] However, specific information on the pharmacokinetics and in vivo efficacy of this compound is not publicly available. Formulation for in vivo use would need to be carefully optimized.
Quantitative Data Summary
Since specific IC50 values for this compound are not publicly available, the following table provides a comparison of the biochemical IC50 values for several other well-characterized PI3K inhibitors to illustrate the concept of isoform selectivity.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Selectivity |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | - | Pan-PI3K |
| PIK-75 | 5.8 | >1000 | - | - | - | PI3Kα-selective |
| GSK2636771 | >1000 | 4.3 | >1000 | >1000 | - | PI3Kβ-selective |
| Idelalisib | 830 | 560 | 40 | 2.5 | - | PI3Kδ-selective |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 6 | Dual PI3K/mTOR |
Data compiled from various sources.[1][7][8]
Experimental Protocols
General Protocol for Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells per well).
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? [frontiersin.org]
- 3. WO2023239710A1 - Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Google Patents [patents.google.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10336759B2 - Salts and processes of preparing a PI3K inhibitor - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
How to reduce PI3K-IN-50 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicity of PI3K-IN-50 in animal models. As specific preclinical toxicity data for this compound is not publicly available, this guidance is based on the well-documented toxicities of other class I PI3K inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound.
Issue 1: Hyperglycemia and Metabolic Dysregulation
Question: We observed a significant increase in blood glucose levels in our mouse models following administration of this compound. How can we manage this on-target toxicity?
Answer: Hyperglycemia is a common on-target effect of PI3K inhibitors, particularly those targeting the PI3Kα isoform, due to interference with the insulin signaling pathway.[1][2][3] Here are several strategies to mitigate this effect:
-
Dose Optimization: The first step is to determine if the dose of this compound can be reduced to a level that maintains anti-tumor efficacy while minimizing metabolic side effects. A dose-response study evaluating both tumor growth inhibition and blood glucose levels is recommended.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., dosing every other day, or five days on/two days off) may provide a therapeutic window where the PI3K pathway in the tumor is inhibited without causing sustained hyperglycemia.[4]
-
Co-administration with Antidiabetic Agents:
-
Metformin: This first-line diabetes medication can improve insulin sensitivity and lower blood glucose levels.
-
SGLT2 Inhibitors: These agents reduce glucose reabsorption in the kidneys, promoting its excretion in urine.
-
-
Dietary Intervention: A ketogenic diet, which is very low in carbohydrates, can help to lower baseline blood glucose and insulin levels, potentially blunting the hyperglycemic effect of this compound.
Experimental Protocol: Evaluation of Metformin Co-administration to Mitigate Hyperglycemia
-
Animal Model: Use the same tumor-bearing animal model in which hyperglycemia was observed.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound at the therapeutic dose
-
Group 3: Metformin alone (dose based on literature, e.g., 50-250 mg/kg, oral gavage)
-
Group 4: this compound + Metformin
-
-
Treatment: Administer this compound and Metformin according to their respective dosing schedules.
-
Monitoring:
-
Monitor blood glucose levels daily for the first week, then twice weekly. Blood can be collected via tail vein puncture.
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and general health daily.
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for insulin level measurement and harvest tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).
Issue 2: Gastrointestinal Toxicity (Diarrhea and Colitis)
Question: Our animal models are experiencing significant diarrhea and weight loss after treatment with this compound. What is the likely cause and how can we address it?
Answer: Gastrointestinal toxicities like diarrhea and colitis are frequently associated with the inhibition of the PI3Kδ and PI3Kγ isoforms, which are highly expressed in immune cells.[2][5] This can lead to an inflammatory response in the gut.
-
Dose Reduction/Intermittent Dosing: As with hyperglycemia, optimizing the dose and schedule of this compound is a primary strategy.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Subcutaneous fluid administration may be necessary in cases of severe dehydration.
-
Anti-inflammatory Agents: In severe cases, co-administration of a non-absorbable steroid like budesonide, which acts locally in the gut, could be considered to manage inflammation. However, this may have confounding effects on the study, so it should be used with caution and in a dedicated experimental arm.
-
Prophylactic Antibiotics: If severe colitis leads to a compromised gut barrier, prophylactic administration of broad-spectrum antibiotics may be warranted to prevent systemic infections. This should be discussed with the institutional veterinarian.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with PI3K inhibitors?
A1: The toxicities of PI3K inhibitors are often dependent on which isoform(s) they target.[1][5] The table below summarizes common toxicities for different PI3K inhibitor classes.
| PI3K Inhibitor Class | Common Toxicities | Primary Isoform(s) Implicated |
| Pan-PI3K | Hyperglycemia, Rash, Diarrhea, Fatigue, Hepatotoxicity | α, β, δ, γ |
| PI3Kα-selective | Hyperglycemia, Rash | α |
| PI3Kβ-selective | Thrombocytopenia (less common) | β |
| PI3Kδ-selective | Diarrhea, Colitis, Hepatotoxicity, Pneumonitis | δ |
| PI3Kγ-selective | Immune suppression | γ |
Q2: How can we proactively monitor for potential toxicities of this compound?
A2: A comprehensive in-life monitoring plan is crucial. This should include:
-
Daily: Clinical observations (activity, posture, grooming), body weight, and food/water intake.
-
Weekly: Complete blood counts (CBC) to monitor for hematological changes and serum chemistry panels to assess liver and kidney function.
-
As needed: Blood glucose measurements, especially if this compound is suspected to inhibit PI3Kα.
Q3: Can we combine this compound with other anti-cancer agents? What should we watch out for?
A3: Yes, combination therapies are a common strategy. However, be aware of overlapping toxicities. For example, combining a PI3K inhibitor that causes myelosuppression with a cytotoxic chemotherapy agent that also suppresses bone marrow will likely require dose reductions of one or both agents. A thorough review of the known safety profiles of both agents is essential before designing combination studies.
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for assessing and managing this compound toxicity.
Logical Relationship Diagram
Caption: Decision tree for managing common toxicities associated with PI3K inhibitors.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
PI3K-IN-50 experimental variability and controls
Welcome to the technical support center for PI3K-IN-50. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental success.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of PI3K signaling (e.g., p-Akt levels unchanged) | Inactive compound: Improper storage or handling of this compound. | Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions in DMSO for each experiment. |
| Suboptimal concentration: The concentration of this compound used is too low to effectively inhibit PI3K in your specific cell line or system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental model. We recommend a starting range of 10 nM to 10 µM. | |
| Incorrect timing: The incubation time with this compound is not sufficient to observe an effect. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. | |
| Cell line resistance: The cell line used may have intrinsic or acquired resistance to PI3K inhibitors. | Use a positive control cell line known to be sensitive to PI3K inhibitors. Consider sequencing key genes in the PI3K pathway (e.g., PIK3CA, PTEN) in your cell line. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound is causing non-specific cytotoxicity. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound in your cells. Use a concentration well below the cytotoxic threshold for your signaling experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1% v/v).[1][2] | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or serum concentration in the media. | Maintain consistent cell culture practices. Ensure cells are seeded at the same density and are in the logarithmic growth phase. Use serum-free or low-serum media during the inhibitor treatment to reduce background pathway activation. |
| Reagent variability: Inconsistent preparation of this compound stock solutions or other reagents. | Prepare a large batch of stock solution, aliquot, and store appropriately to be used across multiple experiments. Always use high-quality reagents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Its specific isoform selectivity and potency (IC50 values) are not yet publicly available. It has the molecular formula C24H25F4N5O3 and a molecular weight of 507.48 g/mol .
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be stored at 4°C. Always refer to the supplier's datasheet for specific storage recommendations.
Q3: What is the recommended working concentration for this compound?
A3: As the specific IC50 values for this compound are not available, the optimal working concentration will be cell-type and assay-dependent. It is highly recommended to perform a dose-response experiment starting from a broad range (e.g., 10 nM to 10 µM) to determine the effective concentration for your specific experimental setup.
Q4: What are appropriate positive and negative controls when using this compound?
A4:
-
Positive Control (Inhibitor): A well-characterized, potent PI3K inhibitor with known isoform selectivity (e.g., Idelalisib for PI3Kδ, Alpelisib for PI3Kα) can be used to confirm that the experimental system is responsive to PI3K inhibition.
-
Positive Control (Cell Line): A cell line with a known activating mutation in the PI3K pathway (e.g., PIK3CA mutant) or loss of PTEN, which leads to pathway hyperactivation, is recommended.
-
Negative Control (Vehicle): A vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) is essential to control for any effects of the solvent on the cells.[1][2]
-
Negative Control (Cell Line): A cell line with a known wild-type PI3K pathway can be used to assess the baseline pathway activity.
Q5: How can I confirm that this compound is inhibiting the PI3K pathway in my experiment?
A5: The most common method is to use Western blotting to assess the phosphorylation status of key downstream effectors of PI3K. A decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) is a direct indicator of PI3K inhibition. You can also examine the phosphorylation of downstream targets of Akt/mTOR, such as S6 ribosomal protein or 4E-BP1.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activation, you may replace the complete medium with serum-free medium for 2-4 hours before treatment.
-
Treatment: Prepare serial dilutions of this compound in serum-free or complete medium. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the medium from the cells and add the treatment or control media.
-
Incubation: Incubate the cells for the desired time (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Add 100 µL of the treatment or control media to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: PI3K Inhibitors
Disclaimer: Information for a specific inhibitor designated "PI3K-IN-50" could not be located. The following guidelines are based on common practices for the long-term storage and handling of PI3K inhibitors as a class of molecules. Researchers should always consult the manufacturer-specific datasheet for precise instructions regarding their particular compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the lyophilized PI3K inhibitor powder upon arrival?
A: Unopened, lyophilized PI3K inhibitors are generally stable at ambient temperatures (<25°C) for up to one year.[1] For extended storage, it is best practice to consult the manufacturer's data sheet, as some compounds may require refrigeration or frozen conditions. Always protect the product from light and moisture.[1]
Q2: What is the recommended solvent for reconstituting PI3K inhibitors?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for creating concentrated stock solutions of PI3K inhibitors.[1][2][3] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q3: What is the best way to store the reconstituted stock solution?
A: Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[1] Storage at -20°C is common for short-term stability (1-3 months), while -80°C is recommended for long-term storage (up to 6 months).[1][4][5]
Q4: My compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/media. What should I do?
A: Precipitation can occur when a concentrated DMSO stock is diluted directly into an aqueous medium.[3] To avoid this, it is recommended to pre-warm the stock solution and the destination buffer or cell culture medium to 37°C before dilution.[3] If precipitation still occurs, gentle vortexing or sonication can help redissolve the compound.[3] For in vivo preparations, multi-step dilutions involving solvents like PEG300, Tween 80, or corn oil are often used to maintain solubility.[2][6]
Q5: How many times can I freeze and thaw my stock solution?
A: It is strongly recommended to avoid repeated freeze-thaw cycles as this can degrade the inhibitor.[1] Prepare single-use aliquots of your stock solution to ensure stability and experimental consistency.
Q6: Does the PI3K inhibitor stock solution need to be protected from light?
A: Yes, it is a general best practice to protect PI3K inhibitor solutions from light, especially during storage and handling, to prevent potential photodegradation.[1][7]
Quantitative Data Summary
The following table summarizes typical storage conditions for PI3K inhibitors as reported in public literature. Users must validate these conditions against the manufacturer's specific recommendations for their compound.
| Compound State | Solvent | Storage Temperature | Typical Duration | Citations |
| Lyophilized Powder | N/A | Ambient (<25°C) | Up to 1 Year | [1] |
| Stock Solution | DMSO | -20°C | 1-3 Months | [1][5] |
| Stock Solution | DMSO | -80°C | Up to 6 Months | [4][5][7] |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized PI3K Inhibitor
This protocol provides a general method for reconstituting a lyophilized PI3K inhibitor to create a stock solution.
Materials:
-
Lyophilized PI3K inhibitor vial
-
Anhydrous, high-purity DMSO
-
Sterile, precision pipettes and tips
-
Vortex mixer or sonicator
-
Sterile, light-protecting microcentrifuge tubes for aliquoting
Methodology:
-
Before opening, briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.
-
Carefully open the vial in a controlled environment (e.g., a fume hood or biosafety cabinet).
-
To create a stock solution (e.g., 10 mM), calculate the required volume of DMSO based on the mass of the inhibitor provided by the manufacturer.
-
Add the calculated volume of fresh DMSO to the vial.[1]
-
Seal the vial tightly and gently vortex or sonicate at a low frequency to ensure the inhibitor is completely dissolved.[1][3] Visually inspect the solution to confirm there is no particulate matter.
-
Once fully dissolved, pipette single-use aliquots into sterile, light-protecting tubes.
-
Label each aliquot clearly with the inhibitor name, concentration, date, and store immediately at the recommended temperature (-20°C or -80°C).
Visual Guides
Caption: Workflow for handling and storing PI3K inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR signaling cascade.
References
- 1. symansis.com [symansis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3Kδ-IN-13 | PI3K | 1686137-02-9 | Invivochem [invivochem.com]
- 7. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
Common pitfalls in PI3K-IN-50 based experiments
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI3K-IN-50 in their experiments. This compound is a potent, cell-permeable inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. For the purpose of this guide, this compound is presented as a representative pan-PI3K inhibitor, targeting all Class I PI3K isoforms (α, β, γ, δ). Careful consideration of the points below will help in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor that targets the kinase domain of PI3K enzymes. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), it prevents the activation of downstream effectors such as Akt, leading to the inhibition of cell growth, proliferation, and survival.[1][2]
2. What are the common off-target effects of PI3K inhibitors like this compound?
While designed to be specific, pan-PI3K inhibitors can exhibit off-target effects. At higher concentrations, some pan-PI3K inhibitors may affect other kinases, including mTOR and DNA-PK.[1] It is crucial to determine the optimal concentration through dose-response experiments to minimize these effects.
3. How should I store and handle this compound?
This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C.[3][4] Once dissolved, typically in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[4]
4. What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3][4] Ensure the use of anhydrous, high-quality DMSO to prevent compound degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of PI3K signaling (e.g., no decrease in p-Akt levels). | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a new powder stock. Always store aliquots at -80°C.[4] |
| Incorrect Concentration: The concentration used may be too low to effectively inhibit PI3K in your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cell line and experimental conditions.[5] | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to PI3K inhibition. | Consider using a different cell line or investigating potential resistance mechanisms, such as mutations in PIK3CA or loss of PTEN.[6] | |
| High levels of cell death or toxicity observed. | Concentration Too High: The concentration of this compound used may be cytotoxic. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and use a concentration at or below the IC50 for signaling inhibition.[7][8] |
| Off-Target Effects: At high concentrations, the inhibitor may be affecting other essential cellular kinases.[1] | Lower the concentration of this compound and ensure it is within the selective range for PI3K inhibition. | |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. | |
| Precipitation of the compound in cell culture media. | Poor Solubility: this compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed cell culture medium with vigorous mixing. Avoid preparing large volumes of diluted compound that will be stored for extended periods. |
| Variability between experiments. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect the cellular response to inhibitors. | Standardize your cell culture protocols, including seeding density, passage number, and serum conditions. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. |
Quantitative Data
Table 1: Representative IC50 Values for a Pan-PI3K Inhibitor
| PI3K Isoform | Biochemical IC50 (nM) |
| PI3Kα | 5.1 |
| PI3Kβ | 136 |
| PI3Kγ | 30.7 |
| PI3Kδ | 8.9 |
Note: These are representative values. The actual IC50 of this compound may vary and should be determined experimentally for your specific assay and cell line.[9]
Table 2: Suggested Concentration Range for In Vitro Experiments
| Assay Type | Suggested Starting Concentration Range |
| Western Blot (p-Akt inhibition) | 10 nM - 1 µM |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM |
| Kinase Assay | 1 nM - 100 nM |
Note: The optimal concentration is cell line and assay dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Experimental workflow for Western Blot analysis of p-Akt.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symansis.com [symansis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Vertical targeting of the phosphatidylinositol-3 kinase (PI3K) pathway as a strategy for treating melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescent cell viability assay [bio-protocol.org]
- 9. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
Improving PI3K-IN-50 efficacy in resistant cell lines
Welcome to the technical support center for PI3K-IN-50. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] In many cancers, the PI3K pathway is hyperactivated, promoting tumor development and progression.[5][6] this compound works by blocking the catalytic activity of PI3K, thereby inhibiting the downstream signaling cascade that includes key proteins like AKT and mTOR.[3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to PI3K inhibitors like this compound can be complex and multifactorial. The primary mechanisms can be broadly categorized as:
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms that reactivate the pathway or activate parallel signaling cascades. A common example is the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs) such as HER3, which can then restimulate PI3K signaling.[1][7]
-
Activation of Compensatory Pathways: Cancer cells can adapt to PI3K inhibition by upregulating alternative survival pathways. The RAS/RAF/MEK/ERK pathway is a frequently observed compensatory pathway that can bypass the effects of PI3K blockade.[8][9]
-
Genetic Alterations: Pre-existing or acquired mutations in the PI3K pathway can confer resistance. For instance, amplification of the PIK3CA gene or mutations in downstream components can reduce the effectiveness of the inhibitor.[10][11] Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also contribute to resistance to certain PI3K inhibitors.[4][10]
-
PIM Kinase Upregulation: The PIM family of serine/threonine kinases can promote resistance to PI3K inhibitors by regulating cellular metabolism and redox balance, thereby reducing the cytotoxic effects of the drug.[12][13]
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in long-term cultures.
-
Possible Cause: Development of acquired resistance through activation of a compensatory signaling pathway, such as the MEK/ERK pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K pathway (e.g., p-AKT, p-S6K) and the MEK/ERK pathway (e.g., p-MEK, p-ERK) in both sensitive and resistant cells treated with this compound. An increase in p-ERK in the resistant line would suggest activation of this compensatory pathway.
-
Combination Therapy: Test the efficacy of this compound in combination with a MEK inhibitor. A synergistic effect would support the hypothesis of MEK/ERK-mediated resistance.
-
Issue 2: this compound is effective in PIK3CA-mutant cell lines but not in those with PTEN loss.
-
Possible Cause: Tumors with PTEN loss may rely more on the PI3Kβ isoform for growth, while this compound might be more specific for the PI3Kα isoform, which is activated by PIK3CA mutations.[10]
-
Troubleshooting Steps:
-
Isoform Specificity: If available, test a pan-PI3K inhibitor or a PI3Kβ-specific inhibitor on the PTEN-null cell lines to see if they are more effective.
-
Combination Strategies: Explore combinations that target downstream effectors common to both PI3Kα and PI3Kβ signaling.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | PI3K Pathway Status | This compound IC50 (µM) |
| MCF-7 | PIK3CA mutant (Sensitive) | 0.5 |
| MCF-7-R | PIK3CA mutant (Resistant) | 8.2 |
| T47D | PIK3CA mutant (Sensitive) | 0.8 |
| T47D-R | PIK3CA mutant (Resistant) | 10.5 |
Table 2: Synergistic Effect of this compound and MEK Inhibitor (MEK-IN-1) in Resistant Cell Lines
| Cell Line | Treatment | Cell Viability (%) | Combination Index (CI) |
| MCF-7-R | This compound (2 µM) | 75 | |
| MEK-IN-1 (0.5 µM) | 80 | ||
| Combination | 35 | 0.4 (Synergistic) | |
| T47D-R | This compound (2 µM) | 78 | |
| MEK-IN-1 (0.5 µM) | 82 | ||
| Combination | 40 | 0.5 (Synergistic) |
Experimental Protocols
Protocol 1: Western Blot Analysis for Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a second inhibitor (if applicable), or a combination of both for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy.
Visualizations
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K Pathway: Background and Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PI3K-IN-50 versus other pan-PI3K inhibitors
A Comparative Guide to Pan-PI3K Inhibitors
Disclaimer: Information regarding a specific compound designated "PI3K-IN-50" is not available in publicly accessible scientific literature or databases. Therefore, this guide provides a comparative analysis of several well-characterized pan-PI3K inhibitors that have been subject to extensive preclinical and, in some cases, clinical investigation.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, δ), represent a significant class of anticancer agents. This guide provides a comparative overview of prominent pan-PI3K inhibitors, focusing on their biochemical and cellular activities, supported by experimental data and methodologies.
Data Presentation
The following tables summarize the quantitative data for a selection of pan-PI3K inhibitors, allowing for a direct comparison of their potency and activity.
Table 1: Biochemical Potency of Pan-PI3K Inhibitors (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | |
| ZSTK474 | 16 | 44 | 49 | 5 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective PI3K isoform by 50% in biochemical assays.
Table 2: Cellular Activity of Pan-PI3K Inhibitors
| Inhibitor | Cell Line(s) | Activity Metric (Concentration) | Effect | Reference |
| Buparlisib (BKM120) | A2780, U87MG, MCF7, DU145 | GI50 (0.1-0.7 nM) | Antiproliferative | |
| PCNSL patient-derived line | EC50 (100-500 nM) | Reduced cell growth | ||
| Sarcoma cell lines | IC50 (median 1.1 µM) | Inhibited proliferation | ||
| Copanlisib | Various B-cell and T-cell lymphoma lines | IC50 (median < 100 nM) | Antitumor activity | |
| HBL-2, Z-138 | IC50 (47.9 nM, 31.6 nM) | Inhibited cell growth | ||
| Pictilisib (GDC-0941) | HCT116, DLD1, HT29 | GI50 (1081, 1070, 157 nM) | Growth inhibition | |
| U87MG, IGROV1 xenografts | - | Tumor growth inhibition | ||
| ZSTK474 | 39 human cancer cell lines | GI50 (mean 0.32 µM) | Antiproliferative | |
| MCF-7 (Breast Cancer) | IC50 (1.08 µM) | Inhibited proliferation |
Cellular activity is reported as GI50 (50% growth inhibition), IC50 (50% inhibitory concentration), or EC50 (half-maximal effective concentration) in various cancer cell lines, reflecting the inhibitor's potency in a cellular context.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for PI3K Inhibitor Evaluation
Caption: General workflow for evaluating PI3K inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Assay (for Biochemical IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: The assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity. It uses a PIP3-binding protein tagged with a donor fluorophore and a labeled PIP3 analog (tracer) that binds to an acceptor fluorophore. In the absence of PIP3 produced by the enzyme, the tracer binds the protein, bringing the donor and acceptor into proximity and generating a FRET signal. When the enzyme is active, the newly synthesized, unlabeled PIP3 competes with the tracer for binding to the protein, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagents: Purified recombinant human PI3K isoforms (α, β, γ, δ), phosphatidylinositol 4,5-bisphosphate (PIP2) substrate, ATP, assay buffer, test inhibitor (e.g., Buparlisib) at various concentrations, and HTRF detection reagents.
-
Procedure: a. The PI3K enzyme is pre-incubated with serially diluted inhibitor in an assay plate. b. The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The reaction is stopped, and the HTRF detection reagents are added. e. After an incubation period, the fluorescence is read at two different wavelengths (donor and acceptor emission).
-
Data Analysis: The ratio of the two fluorescence signals is calculated. The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
-
Cellular Proliferation/Viability Assay (for Cellular Potency)
These assays determine the effect of the inhibitor on the growth and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. The luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the pan-PI3K inhibitor for a specified duration (e.g., 72 hours).
-
Assay Procedure: a. The assay plate is equilibrated to room temperature. b. An equal volume of CellTiter-Glo® reagent is added to each well. c. The plate is mixed on an orbital shaker to induce cell lysis. d. After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal from treated wells is normalized to that of vehicle-treated control wells. The GI50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blotting (for Pathway Modulation)
Western blotting is used to detect changes in the levels of specific proteins, particularly the phosphorylation status of key signaling molecules like AKT, to confirm that the inhibitor is engaging its target pathway within the cell.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the PI3K inhibitor at various concentrations for a short period (e.g., 2-24 hours). After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-AKT Ser473, total AKT). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. d. A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The level of the phosphorylated protein is typically normalized to the level of the corresponding total protein to assess the degree of pathway inhibition.
-
A Head-to-Head Comparison of PI3K Inhibitors: LY294002 vs. Wortmannin
For researchers, scientists, and drug development professionals, the selection of an appropriate tool compound is critical for elucidating the intricate roles of the Phosphoinositide 3-kinase (PI3K) signaling pathway in cellular processes and disease. This guide provides an objective comparison of two widely used, first-generation pan-PI3K inhibitors, LY294002 and Wortmannin, focusing on their efficacy, mechanism of action, and practical considerations for experimental design.
The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. LY294002 and Wortmannin have been instrumental in dissecting the functions of this pathway. While both effectively inhibit PI3K activity, they possess distinct characteristics that can influence experimental outcomes.
At a Glance: Key Differences
| Feature | LY294002 | Wortmannin |
| Mechanism of Action | Reversible, ATP-competitive | Irreversible, covalent binder |
| Potency | Micromolar range | Nanomolar range |
| Stability in Solution | More stable | Less stable, short half-life |
| Selectivity | Pan-Class I PI3K inhibitor with some off-target effects | Pan-PI3K inhibitor with off-target effects at higher concentrations |
Quantitative Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for LY294002 and Wortmannin against various PI3K isoforms.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | General PI3K |
| LY294002 | 0.5 µM[1] | 0.97 µM[1] | 0.57 µM[1] | 1.4 µM |
| Wortmannin | - | - | - | ~5 nM[2] |
Note: Isoform-specific IC50 values for Wortmannin are not as consistently reported in a comparative context but it is generally considered a more potent pan-PI3K inhibitor.
Delving into the Mechanisms of Action
The fundamental difference between these two inhibitors lies in their mode of interaction with the PI3K enzyme.
LY294002 is a synthetic, morpholine-derived compound that acts as a reversible and competitive inhibitor of the ATP-binding site in the catalytic subunit of PI3K.[1] Its reversible nature means that its inhibitory effect can be washed out, which can be a consideration in experimental design.
Wortmannin , a fungal steroid metabolite, functions as an irreversible and covalent inhibitor of PI3K.[2] It forms a covalent bond with a conserved lysine residue in the ATP-binding site, leading to permanent inactivation of the enzyme. This irreversible inhibition means its effects persist even after the compound is removed from the experimental system.
Visualizing the PI3K Signaling Pathway and Inhibition
The following diagram illustrates the canonical PI3K signaling pathway and the points of intervention by both LY294002 and Wortmannin.
Experimental Considerations and Off-Target Effects
While both are powerful tools, neither is perfectly specific for PI3K. At higher concentrations, both inhibitors can affect other kinases. For instance, LY294002 has been shown to inhibit other kinases such as mTOR and DNA-PK.[1] Wortmannin can also inhibit other PI3K-related enzymes like mTOR, DNA-PKcs, and some phosphatidylinositol 4-kinases at high concentrations.[2]
A notable difference in their cellular effects has been observed in certain contexts. For example, in gemcitabine-resistant pancreatic cancer cells, LY294002, but not Wortmannin, was found to paradoxically enhance the phosphorylation of AKT, a downstream effector of PI3K. This highlights the importance of carefully selecting the inhibitor and validating its effects in the specific experimental system.
Experimental Protocols
To aid researchers in their experimental design, we provide outlines for common assays used to compare the efficacy of PI3K inhibitors.
Visualizing a Typical Experimental Workflow
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of LY294002 and Wortmannin on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a specific PI3K isoform (e.g., recombinant human PI3Kα), a lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of LY294002 or Wortmannin to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 20-30 minutes) to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and detect the amount of the product (PIP3) formed. This can be done using various methods, such as radioactive assays (detecting incorporation of ³²P from [γ-³²P]ATP into the lipid substrate) or non-radioactive methods like ELISA-based assays or fluorescent probes that specifically bind to PIP3.
-
Data Analysis: Plot the percentage of PI3K activity against the inhibitor concentration and determine the IC50 value for each inhibitor.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream targets of the PI3K pathway, such as AKT.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a constitutively active PI3K pathway) and allow them to adhere overnight. Treat the cells with a range of concentrations of LY294002 or Wortmannin for a specified time (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) and total AKT. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated AKT to total AKT to determine the extent of pathway inhibition.
Cell Viability Assay
Objective: To determine the effect of the inhibitors on the proliferation and viability of cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of LY294002 or Wortmannin. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay. Common methods include:
-
MTT Assay: Based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.
Conclusion
Both LY294002 and Wortmannin are valuable pharmacological tools for studying the PI3K pathway. The choice between them should be guided by the specific experimental needs. Wortmannin's high potency and irreversible nature make it suitable for experiments where complete and sustained inhibition of PI3K is desired. However, its instability in solution requires fresh preparation for each use. LY294002, with its reversibility and greater stability, offers more flexibility in experimental design, particularly for washout experiments. Researchers should be mindful of the potential off-target effects of both compounds and validate their findings using multiple approaches, such as genetic knockdown or the use of more specific, next-generation PI3K inhibitors when appropriate. This comparative guide serves as a foundational resource to inform the rational selection and application of these cornerstone PI3K inhibitors in research.
References
A Comparative Guide to Pan-PI3K Inhibition Versus Isoform-Selective PI3K Inhibition for Researchers
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical focus for drug development. Dysregulation of this pathway is a common driver of tumorigenesis and therapeutic resistance. This guide provides an objective comparison between a representative pan-PI3K inhibitor, Copanlisib, and several prominent isoform-selective PI3K inhibitors: Alpelisib (α-selective), Duvelisib (δ/γ-selective), and Idelalisib (δ-selective). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic strategies.
The PI3K Signaling Pathway: A Brief Overview
The PI3K pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Class I PI3Ks, the most implicated in cancer, are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily found in hematopoietic cells.[4][5]
Activation of PI3K, typically by receptor tyrosine kinases or G-protein coupled receptors, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a variety of substrates, leading to the modulation of numerous cellular functions.[7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[6]
Pan-PI3K vs. Isoform-Selective Inhibition: A Strategic Comparison
The rationale for developing PI3K inhibitors is to counteract the effects of a hyperactivated pathway in cancer cells. Two main strategies have emerged: pan-PI3K inhibition, which targets all Class I isoforms, and isoform-selective inhibition, which targets one or two specific isoforms.
Pan-PI3K inhibitors , such as Copanlisib, offer the advantage of broad pathway blockade, which may be beneficial in tumors where multiple isoforms contribute to oncogenesis or where the specific driving isoform is unknown. However, this broad inhibition can also lead to more off-target effects and toxicities due to the disruption of normal physiological processes regulated by different PI3K isoforms.[5][8]
Isoform-selective inhibitors were developed to provide a more targeted approach, potentially leading to an improved therapeutic window with fewer side effects.[9][10] For instance, Alpelisib's selectivity for the p110α isoform is particularly relevant in tumors with activating mutations in the PIK3CA gene, which encodes this isoform.[11][12] Similarly, inhibitors targeting the δ and γ isoforms, like Duvelisib and Idelalisib, have shown efficacy in hematological malignancies where these isoforms are key drivers of B-cell receptor signaling.[4][13][14]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Copanlisib and the selected isoform-selective inhibitors against the four Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Alpelisib | α-selective | 5 | >1000 | 290 | 250 |
| Duvelisib | δ/γ-selective | - | - | - | - |
| Idelalisib | δ-selective | 8600 | 4000 | 2100 | 19 |
Note: Data for Duvelisib's specific IC50 values against each isoform were not consistently available in the initial search results, reflecting its characterization as a dual δ/γ inhibitor. Data is compiled from multiple sources.[1][7][13][15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare PI3K inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Reagents and Materials: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP), kinase reaction buffer, and the test inhibitors.
-
Procedure:
-
The kinase reaction is initiated by mixing the PI3K enzyme, the test inhibitor at various concentrations, and the PIP2 substrate in the kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The reaction is then stopped.
-
The amount of phosphorylated product (PIP3) is quantified. For radioactive assays, this involves separation by thin-layer chromatography and autoradiography. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ADP detection can be used.[3][9][16]
-
-
Data Analysis: The amount of PIP3 produced is plotted against the inhibitor concentration to determine the IC50 value.
Western Blotting for Downstream Pathway Inhibition
Objective: To assess the inhibitor's effect on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of downstream targets like AKT.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with a constitutively active PI3K pathway are cultured to a suitable confluency. The cells are then treated with the PI3K inhibitor at various concentrations for a specified duration.
-
Protein Extraction: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473 or p-AKT Thr308).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total AKT to ensure equal protein loading.[4][17][18][19]
-
-
Data Analysis: The intensity of the p-AKT bands is quantified and normalized to the total AKT bands to determine the extent of pathway inhibition.
Cell Viability Assay
Objective: To evaluate the effect of the inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor.
-
Incubation: The plates are incubated for a period of time, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:
-
Data Analysis: The absorbance or luminescence readings are plotted against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[21]
Conclusion
The choice between a pan-PI3K inhibitor and an isoform-selective inhibitor is a critical strategic decision in cancer drug development. Pan-PI3K inhibitors like Copanlisib offer broad pathway inhibition, which may be advantageous in certain tumor contexts. In contrast, isoform-selective inhibitors such as Alpelisib, Duvelisib, and Idelalisib provide a more targeted approach, potentially offering an improved safety profile and efficacy in specific, biomarker-defined patient populations. A thorough understanding of their comparative potency, selectivity, and effects on cellular pathways, as determined by the experimental protocols outlined in this guide, is essential for making informed decisions in research and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 15. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2. Cell viability assay [bio-protocol.org]
- 20. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of novel phosphoinositide 3-kinase (PI3K) inhibitors, exemplified here as "PI3K-IN-50". We offer a comparative analysis of this compound against established PI3K inhibitors, detailed experimental protocols for key validation assays, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of the methodologies.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[4][5][6] PI3K enzymes, a family of lipid kinases, are central to this pathway.[7] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of diverse cellular functions.
References
- 1. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
Navigating the Kinome: A Comparative Guide to PI3K Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. However, the high degree of homology within the kinase family presents a significant challenge in developing selective inhibitors, as off-target effects can lead to toxicity and limit clinical utility. This guide provides a comparative analysis of the specificity of four key PI3K inhibitors—Pictilisib (GDC-0941), Buparlisib (BKM120), Alpelisib (BYL719), and Idelalisib (CAL-101)—against a panel of kinases, supported by experimental data and detailed protocols.
Comparative Kinase Specificity Profiles
The following tables summarize the in vitro inhibitory activity (IC50) of Pictilisib, Buparlisib, Alpelisib, and Idelalisib against the Class I PI3K isoforms and provide insights into their broader kinase selectivity.
Table 1: Inhibition of Class I PI3K Isoforms (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Selectivity Profile |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | Pan-Class I |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-Class I |
| Alpelisib (BYL719) | 5 | >1000 | 290 | 250 | α-selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 2100 | δ-selective |
Table 2: Broader Kinase Selectivity Overview
| Inhibitor | Kinase Panel Screened | Key Off-Target Hits / Observations |
| Pictilisib (GDC-0941) | 228 protein kinases at 1 µM | Minor inhibition of Flt3 and TrkA observed[1]. |
| Buparlisib (BKM120) | Not specified in detail | Reduced potency against VPS34, mTOR, and DNA-PK[2][3]. |
| Alpelisib (BYL719) | Not specified in detail | Minimal effect on PI3Kβ, γ, and δ isoforms[4]. |
| Idelalisib (CAL-101) | 402 diverse kinases at 10 µM | No significant activity observed against the extensive kinase panel[5]. 400- to 4000-fold more selective for p110δ than C2β, hVPS34, DNA-PK and mTOR[6][7]. |
Experimental Protocols
The following are detailed methodologies for commonly used kinase profiling assays.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Protocol:
-
Reaction Setup: A kinase reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, and ATP with a radiolabeled terminal phosphate (γ-³²P-ATP).
-
Inhibitor Addition: The test compound (e.g., PI3K inhibitor) at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the free radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.
-
Washing: The paper is washed to remove any unbound γ-³²P-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., Adapta™ Universal Kinase Assay)
This high-throughput assay detects the product of the kinase reaction, ADP, using a competitive immunoassay format.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are combined in a microplate well and incubated to allow the kinase reaction to proceed.
-
Detection Reagent Addition: A detection solution is added, which contains:
-
A europium-labeled anti-ADP antibody (donor fluorophore).
-
An Alexa Fluor® 647-labeled ADP tracer (acceptor fluorophore).
-
EDTA to stop the kinase reaction.
-
-
Competitive Binding: In the absence of kinase activity (or in the presence of a potent inhibitor), the antibody binds to the tracer, bringing the donor and acceptor fluorophores into close proximity and generating a high TR-FRET signal. When the kinase is active, it produces ADP, which competes with the tracer for binding to the antibody. This competition leads to a decrease in the TR-FRET signal.
-
Signal Measurement: The plate is read on a TR-FRET-compatible plate reader, measuring the emission of both the europium and the Alexa Fluor® 647.
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated. A decrease in this ratio corresponds to an increase in kinase activity. The percentage of inhibition is determined by comparing the signal in the presence of the inhibitor to controls, and IC50 values are calculated from the dose-response curve.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for in vitro kinase inhibition assays.
References
- 1. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. novartis.com [novartis.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of PI3K Inhibitors: The Broad-Spectrum Veteran Wortmannin Versus the Isoform-Selective Newcomer Alpelisib
For researchers, scientists, and drug development professionals, the selection of a suitable phosphoinositide 3-kinase (PI3K) inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two seminal PI3K inhibitors: Wortmannin, a classic, broad-spectrum agent, and Alpelisib (BYL719), a modern, isoform-selective inhibitor. This analysis will delve into their mechanisms of action, target specificities, and present supporting experimental data to inform the rational selection of these compounds in research and development.
The PI3K signaling pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, was one of the first identified potent PI3K inhibitors. In contrast, Alpelisib represents a new generation of precision medicines, being the first FDA-approved PI3Kα-selective inhibitor for the treatment of certain cancers.
Mechanism of Action and Target Specificity: A Tale of Two Inhibitors
Wortmannin acts as a potent, irreversible, and non-specific inhibitor of PI3K.[1][2][3] It covalently binds to a conserved lysine residue in the ATP-binding site of the p110 catalytic subunit of PI3K, leading to its inactivation.[4] Its broad-spectrum activity extends across all Class I PI3K isoforms (α, β, δ, γ) and also affects other related kinases such as mTOR, DNA-PK, and polo-like kinases (PLKs) at higher concentrations.[3][5][6]
Alpelisib, on the other hand, is a potent and selective inhibitor of the p110α isoform of PI3K.[7][8] It functions as a reversible, ATP-competitive inhibitor.[9] This isoform specificity is particularly relevant in cancers driven by activating mutations in the PIK3CA gene, which encodes the p110α subunit.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in-vitro potency of Wortmannin and Alpelisib against various PI3K isoforms and other relevant kinases.
| Target | Wortmannin IC50 (nM) | Alpelisib (BYL719) IC50 (nM) | References |
| PI3Kα (p110α) | ~3-5 | 5 | [1][3][8][10] |
| PI3Kβ (p110β) | Similar to α | 1200 | [5][10] |
| PI3Kδ (p110δ) | Similar to α | 290 | [5][10] |
| PI3Kγ (p110γ) | Similar to α | 250 | [5][10] |
| mTOR | ~20-200 | >1000 | [5][11] |
| DNA-PK | 16 | Not reported | [1] |
| PLK1 | 5.8 | Not reported | [6] |
In-Vitro and In-Vivo Experimental Data
Wortmannin has been extensively used in preclinical research. In-vitro, it effectively inhibits the PI3K/Akt signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in various cancer cell lines.[12][13] For instance, in oral cancer cells, Wortmannin exhibited an anti-proliferative effect with an IC50 of 3.6 µM.[13] In-vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.[5] However, its clinical development has been hampered by its short half-life, instability, and off-target toxicities.[3][14]
Alpelisib has shown significant promise in both preclinical and clinical settings. In-vitro, it selectively inhibits the proliferation of cancer cell lines harboring PIK3CA mutations.[8] For example, in breast cancer stem cell-like populations, Alpelisib inhibited cell viability and promoted apoptosis.[15] In-vivo, Alpelisib has demonstrated dose-dependent anti-tumor efficacy in PIK3CA-mutant xenograft models.[8][16] A phase Ib study of Alpelisib in combination with letrozole in patients with ER+/HER2- metastatic breast cancer showed a clinical benefit rate of 35%.[17][18]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
PI3K Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the production of PIP3, the product of PI3K activity.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
PIP2 substrate
-
ATP
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-PIP3 antibody and a fluorescently tagged PIP3 analog)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.05% CHAPS, 1 mM DTT)
-
Test compounds (Wortmannin, Alpelisib) dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the PI3K enzyme to the wells of the microplate.
-
Add the test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.[19][20][21][22]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest (e.g., with and without PIK3CA mutations)
-
Complete cell culture medium
-
Test compounds (Wortmannin, Alpelisib) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[23][24][25][26][27]
Western Blotting for Downstream Signaling (p-Akt)
This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K.
Materials:
-
Cancer cell lines
-
Test compounds (Wortmannin, Alpelisib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-pan-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.[28][29][30][31][32]
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for comparing PI3K inhibitors.
Caption: Logical comparison of Wortmannin and Alpelisib.
Conclusion
The choice between Wortmannin and Alpelisib fundamentally depends on the research question. Wortmannin, with its broad-spectrum and irreversible inhibition, remains a valuable tool for studying the general roles of the PI3K pathway. However, its lack of specificity and potential for off-target effects necessitate careful interpretation of results.
In contrast, Alpelisib offers a more refined approach, allowing for the specific investigation of the PI3Kα isoform's role in cellular processes and disease models, particularly in the context of PIK3CA-mutated cancers. Its reversible nature and improved safety profile have paved the way for its clinical use.
For researchers aiming to dissect the specific contributions of PI3Kα or to model the effects of targeted cancer therapies, Alpelisib is the superior choice. For broader, initial investigations into the involvement of the PI3K pathway as a whole, Wortmannin can still serve as a potent, albeit less specific, pharmacological tool. This guide provides the foundational data and methodologies to empower researchers to make an informed decision based on the specific needs of their experimental designs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 14. Revival of the abandoned therapeutic wortmannin by nanoparticle drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 16. Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. iris.unina.it [iris.unina.it]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 24. ch.promega.com [ch.promega.com]
- 25. promega.com [promega.com]
- 26. scribd.com [scribd.com]
- 27. promega.com [promega.com]
- 28. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 30. pubcompare.ai [pubcompare.ai]
- 31. ccrod.cancer.gov [ccrod.cancer.gov]
- 32. researchgate.net [researchgate.net]
Efficacy of PI3K Inhibitors in PTEN-Null Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a frequent event in a multitude of human cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a prime target for therapeutic intervention. Consequently, cancers lacking functional PTEN are often dependent on PI3K signaling, particularly the p110β isoform of PI3K. This guide provides a comparative overview of the efficacy of representative Phosphoinositide 3-kinase (PI3K) inhibitors in preclinical PTEN-null cancer models, supported by experimental data. While specific data for a compound designated "PI3K-IN-50" is not publicly available, this guide focuses on well-characterized alternative PI3K inhibitors to provide a robust comparison for research and development purposes.
Comparative Efficacy of PI3K Inhibitors in PTEN-Null Cancer Models
The following tables summarize the in vitro and in vivo efficacy of selected PI3K inhibitors in various PTEN-null cancer cell lines and xenograft models.
In Vitro Efficacy Data
| Inhibitor | Type | Cell Line (Cancer Type) | PTEN Status | Efficacy Metric (IC50/GI50) | Reference |
| AZD8186 | PI3Kβ/δ inhibitor | LNCaP (Prostate) | Null | <10 to 300 nmol/L (IC50 for pathway inhibition) | [1] |
| AZD8186 | PI3Kβ/δ inhibitor | PC3 (Prostate) | Null | <10 to 300 nmol/L (IC50 for pathway inhibition) | [1] |
| AZD8186 | PI3Kβ/δ inhibitor | MDA-MB-468 (Breast) | Null | <10 to 300 nmol/L (IC50 for pathway inhibition) | [1] |
| AZD8186 | PI3Kβ/δ inhibitor | HCC70 (Breast) | Null | <10 to 300 nmol/L (IC50 for pathway inhibition) | [1] |
| AZD8186 | PI3Kβ/δ inhibitor | PTEN-deficient cell lines | Null | < 1 µmol/L (GI50) | [2] |
| BKM120 | Pan-PI3K inhibitor | U87MG (Glioblastoma) | Null | 130 ± 44 nmol/L (IC50 for S473P-Akt reduction) | [3] |
| BKM120 | Pan-PI3K inhibitor | U87MG (Glioblastoma) | Null | 229 ± 40 nmol/L (IC50 for T308P-Akt reduction) | [3] |
In Vivo Efficacy Data
| Inhibitor | Model | Cancer Type | PTEN Status | Treatment | Tumor Growth Inhibition | Reference |
| AZD8186 | HCC70 Xenograft | Triple-Negative Breast Cancer | Null | 25 mg/kg, twice daily | 62% | [1] |
| AZD8186 | HCC70 Xenograft | Triple-Negative Breast Cancer | Null | 50 mg/kg, twice daily | 85% | [1] |
| AZD8186 | MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Null | 25 mg/kg, twice daily | 47% | [1] |
| AZD8186 | MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Null | 50 mg/kg, twice daily | 76% | [1] |
| AZD8186 + Vistusertib (mTOR inhibitor) | 786-0 Xenograft | Renal Cancer | Null | AZD8186 (12.5 mg/kg) + Vistusertib | Tumor Regression | [4] |
| BKM120 | U87MG Xenograft | Glioblastoma | Null | 30 and 60 mg/kg, daily | Significant tumor growth inhibition | [5] |
| BYL719 (PI3Kα inhibitor) | Patient-Derived Xenograft (PDX) | Breast Cancer | Null (acquired resistance) | Monotherapy | Refractory | [6] |
| BKM120 | Patient-Derived Xenograft (PDX) | Breast Cancer | Null (acquired resistance) | Monotherapy | Sensitive | [6] |
| BYL719 + AZD6482 (PI3Kβ inhibitor) | Patient-Derived Xenograft (PDX) | Breast Cancer | Null (acquired resistance) | Combination | Sensitive | [6] |
Signaling Pathway in PTEN-Null Cancers
In cancer cells with a loss of PTEN function, the PI3K pathway is constitutively active. PTEN normally acts as a brake on this pathway by dephosphorylating PIP3 back to PIP2. Without PTEN, PIP3 accumulates, leading to the activation of downstream effectors like AKT and mTOR, which in turn promote cell survival, proliferation, and growth. PTEN-null tumors often exhibit a dependency on the p110β isoform of PI3K for this sustained signaling.
Caption: PI3K/AKT/mTOR signaling pathway in PTEN-null cancer.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical cancer models. Below are generalized experimental protocols representative of the studies cited.
In Vitro Cell Proliferation and Pathway Inhibition Assays
-
Cell Lines: PTEN-null human cancer cell lines (e.g., HCC70, MDA-MB-468 for breast cancer; PC3, LNCaP for prostate cancer; U87MG for glioblastoma) are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the PI3K inhibitors (e.g., AZD8186, BKM120) for a specified period (e.g., 72 hours for proliferation assays, shorter durations for signaling pathway analysis).
-
Proliferation Assessment (GI50): Cell viability is measured using assays such as CellTiter-Glo® or crystal violet staining. The GI50 (concentration for 50% growth inhibition) is calculated from dose-response curves.
-
Pathway Modulation (IC50): To assess the inhibition of the PI3K pathway, treated cells are lysed, and protein levels of key signaling molecules (e.g., phosphorylated AKT, phosphorylated S6) are quantified by Western blotting or ELISA. The IC50 (concentration for 50% inhibition of phosphorylation) is determined.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human PTEN-null cancer cells are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The PI3K inhibitors are administered orally or via intraperitoneal injection at specified doses and schedules (e.g., once or twice daily).
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated pathway proteins to confirm target engagement.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different PI3K inhibitors in PTEN-null cancer models.
Caption: Comparative workflow for evaluating PI3K inhibitors.
Conclusion
The available preclinical data strongly support the therapeutic potential of targeting the PI3K pathway in PTEN-null cancers. Inhibitors with selectivity for the p110β isoform, such as AZD8186, demonstrate significant efficacy in these models. Pan-PI3K inhibitors like BKM120 also show activity. Notably, combination therapies, for instance, co-targeting PI3Kβ and mTOR, can lead to enhanced anti-tumor effects and may be a promising strategy to overcome resistance. The choice of a specific PI3K inhibitor for further development should consider the specific genetic context of the tumor and the potential for combination therapies to achieve a more durable response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Cross-Validation of PI3K Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of representative Phosphoinositide 3-kinase (PI3K) inhibitors, Pictilisib (GDC-0941) and Alpelisib (BYL719), based on publicly available experimental data. Notably, a specific compound designated "PI3K-IN-50" could not be identified in the literature; therefore, this guide focuses on well-characterized alternatives to illustrate the principles of cross-lab validation.
This document summarizes quantitative data on inhibitor activity across different studies, presents detailed experimental methodologies for key assays, and includes visualizations of the PI3K signaling pathway and a typical experimental workflow for inhibitor validation.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Pictilisib and Alpelisib against various PI3K isoforms and cancer cell lines as reported in different studies. This cross-study comparison serves as a surrogate for direct cross-laboratory validation, highlighting potential variability in results.
Table 1: Biochemical Activity of PI3K Inhibitors Against Class I PI3K Isoforms
| Inhibitor | Target Isoform | Reported IC50 (nM) | Source |
| Pictilisib (GDC-0941) | p110α | 3 | [1] |
| p110β | 33 | [1] | |
| p110δ | 3 | [1] | |
| p110γ | 75 | [1] | |
| Alpelisib (BYL719) | p110α | 5 | [2][3][4] |
| p110β | 1200 | [3][4] | |
| p110δ | 290 | [3][4] | |
| p110γ | 250 | [3][4] |
Table 2: Cellular Activity of PI3K Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Reported IC50 (µM) | Source |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | 0.95 | [5] |
| A2780 (Ovarian) | 0.14 | [5] | |
| PC3 (Prostate) | 0.28 | [5] | |
| MDA-MB-361 (Breast) | 0.72 | [5] | |
| MCF-7 (Breast) | 7.14 | [6] | |
| MDA-MB-231 (Breast) | 19.57 | [6] | |
| Alpelisib (BYL719) | MCF-7 (Breast) | 0.225 | [7] |
| T47D (Breast) | 3.055 | [7] | |
| MCF-7 (Mammosphere) | 0.453 | [7] | |
| T47D (Mammosphere) | 5.105 | [7] | |
| MDA-MB-231 (TNBC) | 13.1 | [8] | |
| Hs578T (TNBC) | >40 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for a biochemical kinase assay and a cell-based viability assay.
In Vitro PI3K Kinase Assay (HTRF™-based)
This protocol is adapted from a general procedure for measuring PI3K lipid kinase activity.[9]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Prepare substrate solution containing PIP2 in the reaction buffer.
-
Compound Preparation : Serially dilute the test inhibitor (e.g., Pictilisib or Alpelisib) in DMSO and then in the reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction :
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well assay plate.
-
Add 5 µL of the PI3K enzyme solution (e.g., recombinant human p110α/p85α) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and PIP2 substrate.
-
Incubate for 1 hour at room temperature.
-
-
Detection :
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA and biotinylated-PIP3 tracer.
-
Add 5 µL of a detection solution containing a europium-labeled anti-GST antibody and streptavidin-APC.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition : Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the emission ratio and determine the percent inhibition relative to controls. IC50 values are then calculated using a suitable curve-fitting software.
Cell Viability Assay (CellTiter-Glo®)
This protocol is a standard procedure for determining cell viability by measuring ATP levels.[10][11][12]
-
Cell Plating :
-
Harvest and count cells from culture.
-
Seed the cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the PI3K inhibitor in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the various inhibitor concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure :
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate the PI3K signaling pathway and a general workflow for inhibitor validation.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for PI3K inhibitor validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 8. Combination therapy with BYL719 and LEE011 is synergistic and causes a greater suppression of p-S6 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
The Synergistic Alliance: Enhancing Anti-Cancer Efficacy by Co-Targeting PI3K and mTOR Pathways
A strategic approach in cancer therapy involves the simultaneous inhibition of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. This combination has demonstrated synergistic effects in preclinical studies, leading to enhanced tumor growth inhibition and cell death compared to single-agent treatments. This guide provides a comparative analysis of the synergistic effects observed when combining PI3K inhibitors with mTOR inhibitors, supported by experimental data and detailed methodologies.
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] While inhibitors targeting individual components of this pathway have shown some clinical benefit, their efficacy can be limited by feedback mechanisms and crosstalk with other signaling pathways.[4][5] A promising strategy to overcome these limitations is the dual targeting of both PI3K and mTOR.
Mechanism of Synergy
The rationale for combining PI3K and mTOR inhibitors lies in their complementary roles within the same signaling pathway. PI3K acts upstream of mTOR, and its inhibition can be circumvented by downstream signaling. Conversely, mTORC1 inhibitors like rapalogs (e.g., temsirolimus) can lead to a feedback activation of AKT through mTORC2, thereby diminishing their own efficacy.[4] By simultaneously blocking both PI3K and mTOR, a more comprehensive and sustained inhibition of the entire pathway can be achieved.
This dual inhibition strategy has been shown to synergistically inhibit cell growth, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis.[4][6] A key molecular correlate of this synergy is the complete abrogation of the phosphorylation of 4E-BP1, a downstream effector of mTORC1 that is critical for oncogenic signaling.[4][6] Temsirolimus alone can block S6 kinase signaling but not 4E-BP1 phosphorylation, whereas the addition of a PI3K inhibitor effectively shuts down this pro-proliferative signal.[4]
Comparative Efficacy of PI3K and mTOR Inhibitor Combinations
Preclinical studies have consistently demonstrated the synergistic anti-proliferative effects of combining PI3K and mTOR inhibitors across various cancer cell lines. The combination of a pan-PI3K inhibitor, such as ZSTK474, or a dual PI3K/mTOR inhibitor, like BEZ235, with the mTOR inhibitor temsirolimus has been shown to be more effective than any of the single agents alone.[6]
| Inhibitor/Combination | Cell Line | Effect | Reference |
| BEZ235 (Dual PI3K/mTOR inhibitor) | Endometrial Cancer Cell Lines | 50% reduction in cell proliferation at 1–50 nM | [6] |
| ZSTK474 (pan-PI3K inhibitor) | Endometrial Cancer Cell Lines | Cytostatic at 100–1000 nM | [6] |
| BEZ235 + Temsirolimus (1 nM) | Endometrial Cancer Cell Lines | Synergistic inhibition of cell proliferation | [6] |
| ZSTK474 + Temsirolimus (1 nM) | Endometrial Cancer Cell Lines | Dose-dependent synergistic effect on cell proliferation | [6] |
| GDC-0941 (PI3K inhibitor) + MEK inhibitor | HCT116, DLD1, HT29 (Colon Cancer) | More synergistic than NVP-BEZ235 + MEK inhibitor | [7] |
| NVP-BEZ235 (Dual PI3K/mTOR inhibitor) | HCT116, DLD1, HT29 (Colon Cancer) | Markedly more potent as a single agent than GDC-0941 or KU0063794 (mTOR inhibitor) | [7] |
This table summarizes the comparative efficacy of different PI3K and mTOR inhibitor combinations in preclinical studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergistic effects of drug combinations.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing drug synergy.
Experimental Protocols
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor, the mTOR inhibitor, and their combination. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Indicates synergy
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
The CI value is calculated using software such as CalcuSyn or CompuSyn, based on the dose-effect data from the single-agent and combination treatments.
Western Blot Analysis
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of AKT, S6, and 4E-BP1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of PI3K and mTOR inhibitors represents a powerful therapeutic strategy that leverages a deep understanding of the underlying cancer cell biology. The synergistic effects observed in numerous preclinical studies provide a strong rationale for the continued clinical development of this combination therapy. By effectively shutting down a critical signaling pathway for tumor growth and survival, this dual-inhibition approach holds the promise of improving outcomes for patients with a variety of cancers.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.plos.org [journals.plos.org]
- 7. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of PI3K-IN-50 and GDC-0941
Head-to-Head Comparison: PI3K-IN-50 and GDC-0941
A note on this compound: An extensive search for a phosphoinositide 3-kinase (PI3K) inhibitor specifically designated as "this compound" did not yield any publicly available data. This designation may correspond to an internal compound code, a catalog number from a specific vendor not indexed in common scientific databases, or a less common synonym. Consequently, a direct head-to-head comparison with GDC-0941 based on experimental data is not feasible at this time.
This guide will provide a comprehensive overview of the well-characterized pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib), and will present a general framework for the experimental comparison of PI3K inhibitors, which can be applied to this compound should information become available, or to any other PI3K inhibitor.
GDC-0941 (Pictilisib): A Profile
GDC-0941, also known as Pictilisib, is a potent, orally bioavailable inhibitor of Class I PI3K enzymes.[1] It acts as an ATP-competitive inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms.[2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[4]
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a variety of cellular processes, in part through the activation of the mammalian target of rapamycin (mTOR). GDC-0941 inhibits PI3K, thereby blocking the production of PIP3 and inhibiting the downstream signaling cascade.
Quantitative Data for GDC-0941
The following tables summarize the in vitro inhibitory activity and cellular potency of GDC-0941 from published studies.
Table 1: In Vitro Kinase Inhibitory Activity of GDC-0941
| Target | IC50 (nM) | Reference(s) |
| PI3Kα (p110α) | 3 | [2] |
| PI3Kβ (p110β) | 33 | [2] |
| PI3Kδ (p110δ) | 3 | [2] |
| PI3Kγ (p110γ) | 75 | [2] |
| mTOR | >1000 | [2] |
| DNA-PK | >1000 | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Potency of GDC-0941 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Assay Endpoint | IC50 / GI50 (µM) | Reference(s) |
| U87MG | Glioblastoma | pAKT Inhibition | 0.046 | [2] |
| U87MG | Glioblastoma | Proliferation | 0.95 | [2] |
| PC3 | Prostate Cancer | pAKT Inhibition | 0.037 | [2] |
| PC3 | Prostate Cancer | Proliferation | 0.28 | [2] |
| MDA-MB-361 | Breast Cancer | pAKT Inhibition | 0.028 | [2] |
| MDA-MB-361 | Breast Cancer | Proliferation | 0.72 | [2] |
| A2780 | Ovarian Cancer | Proliferation | 0.14 | [2] |
| HCT116 | Colorectal Cancer | Proliferation (GI50) | 1.081 | [2] |
| DLD1 | Colorectal Cancer | Proliferation (GI50) | 1.070 | [2] |
| HT29 | Colorectal Cancer | Proliferation (GI50) | 0.157 | [2] |
Cellular IC50/GI50 values represent the concentration of the compound that inhibits a cellular process (e.g., phosphorylation of AKT or cell proliferation) by 50%.
Experimental Framework for Head-to-Head Comparison
A robust comparison of two PI3K inhibitors would involve a series of in vitro and in vivo experiments to determine their potency, selectivity, cellular activity, and therapeutic efficacy.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are used.
-
A lipid kinase assay is performed, often using a technology such as ADP-Glo™ (Promega) or HTRF® (Cisbio).
-
The inhibitors are serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of the lipid substrate (e.g., PIP2) and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature or 30°C.
-
The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of a substrate is measured.
-
The data are normalized to controls (no inhibitor and no enzyme), and the IC50 values are calculated using a non-linear regression model (log(inhibitor) vs. response).
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the inhibitors on the viability of cancer cell lines.
Methodology:
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
The inhibitors are serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is read on a plate reader.
-
The data are normalized to the vehicle control, and the GI50 (concentration for 50% inhibition of cell growth) or IC50 values are calculated.
Western Blotting for Phospho-AKT
Objective: To assess the ability of the inhibitors to block PI3K signaling in a cellular context.
Methodology:
-
Cells are seeded in 6-well plates and grown to approximately 80% confluency.
-
The cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal pathway activity.
-
The cells are pre-treated with various concentrations of the PI3K inhibitors for a specified time (e.g., 1-2 hours).
-
The PI3K pathway is stimulated with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes).
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-AKT (e.g., at Ser473 or Thr308) and total AKT.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the ratio of phospho-AKT to total AKT is calculated to determine the extent of pathway inhibition.
References
- 1. Inhibitors of phosphatidylinositol-3-kinase in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of PI3K-IN-50: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like PI3K-IN-50 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As PI3K inhibitors are biologically active compounds, they require careful management throughout their lifecycle, from receipt to disposal. This guide provides essential information and a step-by-step framework for the safe disposal of this compound.
Pre-Disposal and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is the first line of defense. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles should be worn at all times.
-
Lab Coat: A fully buttoned lab coat protects against splashes and contamination of personal clothing.
-
Respiratory Protection: If working with the compound in powdered form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is essential.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the general steps for the safe disposal of this compound waste. Note: These are general guidelines. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's and local environmental regulations.
-
Segregation of Waste:
-
Properly segregate waste streams. Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically permitted by your institution's waste management plan.
-
Designate specific, clearly labeled containers for solid and liquid this compound waste.
-
-
Solid Waste Disposal:
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated bench paper, should be considered solid chemical waste.
-
Collection: Place these materials in a designated, leak-proof, and clearly labeled solid waste container. The label should include the chemical name ("this compound"), the CAS number (3023536-43-5), and the appropriate hazard symbols.
-
-
Liquid Waste Disposal:
-
Unused Solutions: Unused or expired solutions of this compound should be collected as liquid chemical waste.
-
Collection: Use a designated, leak-proof, and sealable container for liquid waste. The container must be compatible with the solvent used to dissolve the compound.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name ("this compound"), the CAS number (3023536-43-5), the solvent system, and an approximate concentration of the inhibitor.
-
-
Decontamination:
-
Surfaces: Decontaminate all surfaces and equipment that may have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash. All cleaning materials should be disposed of as solid chemical waste.
-
Glassware: Reusable glassware should be thoroughly decontaminated. This may involve rinsing with a suitable solvent, followed by a standard laboratory washing procedure. The initial solvent rinse should be collected as liquid hazardous waste.
-
-
Storage and Pickup:
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Arranging Disposal: Follow your institution's protocol for arranging the pickup and final disposal of the hazardous waste.
-
Summary of Key Information
| Item | Guideline |
| Chemical Name | This compound |
| CAS Number | 3023536-43-5 |
| Primary Hazard | Biologically active potent compound. |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (for solids/aerosols). |
| Handling Location | Certified chemical fume hood. |
| Solid Waste | Collect all contaminated disposables in a labeled, leak-proof container. |
| Liquid Waste | Collect all solutions in a labeled, sealed, compatible container. |
| Decontamination | Use an appropriate solvent followed by soap and water. Dispose of cleaning materials as solid waste. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures and consulting the specific Safety Data Sheet for this compound, laboratory professionals can ensure the safe handling and disposal of this potent research chemical, protecting themselves, their colleagues, and the environment.
Safeguarding Your Research: A Guide to Handling PI3K-IN-50
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like PI3K-IN-50. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this kinase inhibitor.
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1][2] The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, making PI3K inhibitors a significant area of research and drug development.[1][2][3] Given their potent biological activity, it is imperative to handle these research compounds with the appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Change gloves immediately if contaminated, torn, or after extended use. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must be worn to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Disposable Gown with Knit Cuffs | A disposable, solid-front gown with tight-fitting cuffs is required to prevent skin contact. Gowns should be changed at the end of each procedure or if contaminated. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection should be used when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area within a fume hood or other ventilated enclosure for handling this compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Gather all required materials, including the compound, solvents, and disposal containers, within the containment area.
-
-
Weighing and Reconstitution:
-
Handle the powdered form of this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weighing papers.
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
-
-
Experimental Use:
-
All procedures involving this compound, including cell culture treatment and in-vitro assays, should be performed in a designated containment area, such as a biosafety cabinet.
-
Use caution to prevent spills and aerosol generation.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable deactivating agent or a detergent solution followed by a solvent rinse, as appropriate for the surfaces and equipment.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][4][5][6]
The PI3K Signaling Pathway
Understanding the mechanism of action of PI3K inhibitors is fundamental for researchers. The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[7] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[8] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell survival, growth, and proliferation.[8]
By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of science while prioritizing personal and environmental well-being.
References
- 1. researchgate.net [researchgate.net]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
